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  • Product: 4-iodo-1-methyl-5-nitro-1H-pyrazole
  • CAS: 1354705-79-5

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the 4-Halopyrazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Halopyrazole Derivatives The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Halopyrazole Derivatives

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2] The strategic introduction of a halogen atom at the 4-position of the pyrazole ring dramatically enhances its synthetic utility. These 4-halopyrazole derivatives are not merely halogenated compounds; they are versatile synthetic intermediates, acting as pivotal building blocks for constructing complex molecular architectures through a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][4] This capability allows for the systematic exploration of chemical space and the development of novel compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 4-chloro, 4-bromo, 4-iodo, and 4-fluoropyrazole derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Pillar 1: Direct Electrophilic Halogenation of the Pyrazole Core

The most direct and widely employed strategy for the synthesis of 4-halopyrazoles is the electrophilic halogenation of a pre-formed pyrazole ring. The electronic nature of the pyrazole ring dictates that electrophilic substitution occurs with high regioselectivity at the C4 position. This is because the intermediates formed by attack at C4 are more stable than those from attack at C3 or C5, which would place a positive charge on an already electron-deficient nitrogen atom.[5]

Synthesis of 4-Chloropyrazoles

Chlorinated pyrazoles are valuable precursors in various synthetic transformations.[6] Several methods have been developed for their efficient synthesis.

  • Using N-Chlorosuccinimide (NCS): NCS is a mild and effective chlorinating agent for pyrazoles, often used in solvents like carbon tetrachloride or water. The reactions are typically carried out under mild conditions and do not require a catalyst.[7][8]

  • Using Trichloroisocyanuric Acid (TCCA): TCCA serves as a highly efficient, low-cost, and low-toxicity oxidant and chlorine source. It can be used in a one-pot cyclization/chlorination of hydrazine substrates to yield 4-chloropyrazoles under mild conditions.[9]

  • Using Hypochloric Acid and its Salts: An aqueous solution of sodium hypochlorite (NaOCl) can be used to chlorinate pyrazole, providing a straightforward and scalable method.[10]

  • Electrochemical Chlorination: Electrosynthesis on a platinum anode in aqueous sodium chloride solutions offers an alternative, environmentally conscious approach to 4-chloropyrazole derivatives.[11]

A detailed step-by-step methodology for the chlorination of 3,5-dimethylpyrazole using N-Chlorosuccinimide (NCS) is as follows:

  • To a solution of 3,5-dimethylpyrazole (1.0 mmol) in water (10 mL), add N-Chlorosuccinimide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 4-chloro-3,5-dimethylpyrazole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of 4-Bromopyrazoles

4-Bromopyrazoles are arguably the most common 4-halo derivatives due to their optimal reactivity in cross-coupling reactions.[4]

  • Using N-Bromosuccinimide (NBS): Similar to chlorination, NBS is a widely used reagent for the bromination of pyrazoles. The reaction can be performed in various solvents, including water, providing an efficient and environmentally friendly option.[12]

  • One-Pot Synthesis using N-Bromosaccharin: A highly efficient, solvent-free, one-pot protocol involves the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel-supported sulfuric acid as a heterogeneous catalyst.[13][14]

  • Electrocatalytic Three-Component Synthesis: An eco-friendly method involves the three-component reaction of hydrazine, acetylacetone, and a bromine source like diethyl bromomalonate.[15]

  • In a mortar, mix 1,3-diketone (acetylacetone, 1 mmol), arylhydrazine (phenylhydrazine, 1 mmol), and silica-supported sulfuric acid (0.05 g).

  • Grind the mixture with a pestle for the time specified by reaction monitoring (e.g., 5-10 minutes).

  • Add N-bromosaccharin (1.1 mmol) to the mixture and continue grinding for an additional 5-10 minutes.

  • Monitor the reaction completion using TLC.

  • After completion, add ethyl acetate (20 mL) and filter the catalyst.

  • Wash the residue with ethyl acetate (2 x 5 mL).

  • Evaporate the solvent from the combined filtrates and purify the crude product by recrystallization or column chromatography to afford the pure 4-bromopyrazole derivative.[13]

Synthesis of 4-Iodopyrazoles

4-Iodopyrazoles are highly valuable for cross-coupling reactions where a more reactive halide is required.[3][16]

  • Using Iodine with an Oxidant: A common and green method employs molecular iodine (I₂) in the presence of an oxidant like hydrogen peroxide (H₂O₂), which generates the electrophilic iodine species in situ. This reaction is often performed in water.[3][17] Other oxidants like ceric ammonium nitrate (CAN) are also effective.[3][18]

  • Using N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, particularly useful for more sensitive or electron-deficient pyrazole substrates. An acid catalyst like trifluoroacetic acid (TFA) may be required for less reactive pyrazoles.[17]

  • Electrochemical Iodination: The electrosynthesis of 4-iodopyrazoles can be achieved by iodination on a platinum anode in aqueous solutions of potassium iodide (KI).[19]

  • Suspend the pyrazole (1.0 mmol) in water (5 mL).

  • Add iodine (I₂) (0.5 mmol) and 30% hydrogen peroxide (H₂O₂) (0.6 mmol) to the suspension.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel to yield the 4-iodopyrazole.[17]

Synthesis of 4-Fluoropyrazoles

The synthesis of 4-fluoropyrazoles presents unique challenges. Direct electrophilic fluorination of the pyrazole ring is often problematic due to the high reactivity of the heterocycle and the strong oxidizing nature of electrophilic fluorinating agents, which can lead to low yields and side products.[20][21]

  • Condensation of Fluorinated Precursors: A more reliable strategy involves the cyclization of pre-fluorinated building blocks. For instance, the reaction of fluorinated β-ketonitriles or β-ketoesters with hydrazines can yield 4-fluoropyrazoles.[20][21][22]

  • Continuous Flow Synthesis: A modern approach utilizes a two-step continuous gas/liquid–liquid/liquid flow process. This method involves the direct fluorination of a diketone with fluorine gas, followed by an in-line reaction with hydrazine to form the 4-fluoropyrazole.[23]

  • Heat a mixture of benzoylfluoroacetonitrile (1.0 mmol) and hydrazine hydrate (1.2 mmol) in isopropanol at reflux for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-fluoropyrazole.[20]

Pillar 2: Synthesis via Sandmeyer-Type Reactions

The Sandmeyer reaction provides an alternative pathway to 4-halopyrazoles, starting from a 4-aminopyrazole derivative. This method is particularly useful when direct halogenation is not feasible or gives poor yields. The reaction proceeds through the formation of an aryl diazonium salt from the amine, which is then displaced by a halide using a copper(I) salt as a catalyst.[24][25]

G cluster_0 Diazotization cluster_1 Halide Displacement A 4-Aminopyrazole B NaNO₂ / H⁺ (e.g., HCl, HBr) 0-5 °C A->B Reacts with C 4-Pyrazolediazonium Salt B->C Forms D Copper(I) Halide (CuX, where X=Cl, Br) C->D Reacts with E 4-Halopyrazole + N₂ D->E Yields

Caption: General workflow for the Sandmeyer reaction.

Pillar 3: Mechanistic Insights into Electrophilic Halogenation

The preferential halogenation at the C4 position of the pyrazole ring is a classic example of electrophilic aromatic substitution (SEAr). The mechanism involves the attack of an electrophilic halogen species (X⁺) on the electron-rich pyrazole ring to form a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-halopyrazole.

Sources

Exploratory

Thermodynamic stability of 4-iodo-1-methyl-5-nitro-1H-pyrazole

An In-Depth Technical Guide to the Thermodynamic Stability of 4-iodo-1-methyl-5-nitro-1H-pyrazole Abstract The pyrazole scaffold is a cornerstone in the development of both pharmaceutical agents and energetic materials....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-iodo-1-methyl-5-nitro-1H-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in the development of both pharmaceutical agents and energetic materials. The introduction of a nitro group and an iodine atom into the 1-methyl-pyrazole ring system creates the novel compound 4-iodo-1-methyl-5-nitro-1H-pyrazole, a molecule with potential energetic properties. A thorough understanding of its thermodynamic stability is paramount for ensuring its safe handling, storage, and application. This guide provides a comprehensive framework for the complete thermal characterization of this molecule, designed for researchers, chemists, and drug development professionals. We will detail a multi-faceted approach, combining experimental thermal analysis with computational modeling to build a robust stability profile. This document explains not only the "how" but also the "why" behind the proposed experimental and theoretical workflows, ensuring a deep, mechanistic understanding of the compound's behavior under thermal stress.

Introduction: The Critical Need for Stability Analysis

Substituted pyrazoles are a class of heterocyclic compounds with remarkable versatility, finding applications from anti-inflammatory drugs to high-performance energetic materials.[1] The thermodynamic stability of any new chemical entity is a critical parameter, but for molecules containing a nitro group—a well-known explosophore—this analysis transitions from a routine characterization to a critical safety and viability assessment. The presence of both a nitro group and a carbon-iodine bond in 4-iodo-1-methyl-5-nitro-1H-pyrazole suggests a complex decomposition profile. The C-NO₂ bond is often the trigger for thermal decomposition in many energetic materials, while the C-I bond is also relatively labile.[2]

This guide outlines a comprehensive strategy to elucidate the thermodynamic stability of this novel pyrazole derivative. We will proceed from a proposed synthesis to a rigorous evaluation using state-of-the-art experimental and computational techniques. The goal is to determine key safety parameters such as decomposition temperature, heat of decomposition, and kinetic parameters of the decomposition process. This information is essential for any future research, scale-up, or application of this compound.[3]

Proposed Synthesis of 4-iodo-1-methyl-5-nitro-1H-pyrazole

A controlled, multi-step synthesis is proposed to ensure the correct regiochemistry of the final product. The general strategy involves the iodination of a pyrazole precursor followed by nitration.

Step-by-Step Synthesis Protocol:
  • Starting Material: 1-methyl-1H-pyrazole.

  • Step 1: Iodination.

    • Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as dichloromethane or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. The use of NIS is a common and effective method for the iodination of electron-rich heterocyclic systems.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with the organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 4-iodo-1-methyl-1H-pyrazole by column chromatography.

  • Step 2: Nitration.

    • Caution: Nitration of organic compounds is a highly exothermic and potentially hazardous reaction. All operations must be conducted behind a blast shield in a certified fume hood.[4]

    • Add the purified 4-iodo-1-methyl-1H-pyrazole slowly to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.[5] This acid mixture generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

    • Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. The 5-position is the most likely site for nitration due to the directing effects of the ring nitrogens and the methyl group.

    • Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-iodo-1-methyl-5-nitro-1H-pyrazole.

The following diagram illustrates the proposed synthetic pathway.

G cluster_synthesis Proposed Synthesis Workflow start 1-methyl-1H-pyrazole step1 Iodination Reagent: N-Iodosuccinimide (NIS) Solvent: CH2Cl2 start->step1 intermediate 4-iodo-1-methyl-1H-pyrazole step1->intermediate step2 Nitration Reagents: HNO3 / H2SO4 Conditions: 0-5 °C intermediate->step2 product 4-iodo-1-methyl-5-nitro-1H-pyrazole step2->product G cluster_exp Experimental Stability Assessment Workflow cluster_primary Primary Screening cluster_advanced Advanced Hazard Assessment cluster_data Data Output & Analysis synthesis Synthesized Sample (4-iodo-1-methyl-5-nitro-1H-pyrazole) dsc DSC Analysis (0.5-1.5 mg) synthesis->dsc tga TGA Analysis (1-2 mg) synthesis->tga arc ARC Analysis (1-5 g) synthesis->arc dsc_data T_onset, ΔH_d Kinetic Parameters (Ea, A) (ASTM E698) dsc->dsc_data tga_data Decomposition Temp. Mass Loss Profile tga->tga_data arc_data Adiabatic T_onset Time to Max Rate (TMR) ΔT_ad, Pressure Data arc->arc_data final_assessment Comprehensive Stability Profile dsc_data->final_assessment tga_data->final_assessment arc_data->final_assessment

Figure 2: Workflow for the experimental thermal analysis.

Computational Modeling of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into molecular stability before a compound is even synthesized or as a complement to experimental data. [6][7]We can predict key parameters like the Heat of Formation (HOF) and Bond Dissociation Energies (BDEs), which are fundamental indicators of thermodynamic stability. [2] Computational Workflow Protocol:

  • Structure Optimization:

    • Build the 3D structure of 4-iodo-1-methyl-5-nitro-1H-pyrazole.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory provides a good balance between accuracy and computational cost for such molecules. [6]2. Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies.

    • The output provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate enthalpy calculations.

  • Heat of Formation (HOF) Calculation:

    • Calculate the HOF using an isodesmic reaction scheme. This method involves constructing a balanced reaction where the types of chemical bonds are conserved on both sides. This approach significantly reduces errors in the calculation, leading to more reliable HOF values. [8]4. Bond Dissociation Energy (BDE) Calculation:

    • The primary trigger bonds for decomposition are likely the C4-I and C5-NO₂ bonds.

    • To calculate the BDE for the C-NO₂ bond, for example, perform separate geometry optimizations and frequency calculations for the pyrazole radical (after removing NO₂) and the •NO₂ radical.

    • The BDE is then calculated as:

      • BDE = [E(pyrazole radical) + E(•NO₂ radical)] - E(parent molecule)

      • Where E includes the electronic energy and the ZPVE.

    • A lower BDE indicates a weaker bond and a more likely initiation point for thermal decomposition. [2][9]

G cluster_comp Computational Stability Workflow (DFT) cluster_params Parameter Calculation mol_build Build Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum, Get ZPVE) geom_opt->freq_calc hof_calc Heat of Formation (HOF) (Isodesmic Reaction) freq_calc->hof_calc bde_calc Bond Dissociation Energy (BDE) (C-NO2, C-I bonds) freq_calc->bde_calc prediction Predicted Stability & Reactivity hof_calc->prediction bde_calc->prediction G cluster_decomp Proposed Initial Decomposition Step parent 4-iodo-1-methyl-5-nitro-1H-pyrazole pathway Homolytic Cleavage of C-NO2 Bond (Lowest BDE) parent->pathway Δ (Heat) radicals [4-iodo-1-methyl-1H-pyrazol-5-yl radical] + [•NO2 radical] pathway->radicals

Figure 4: The most probable initiation step in the thermal decomposition.

Integrated Stability Assessment

The true strength of this approach lies in integrating the data from all methods to form a cohesive and self-validating stability profile.

ParameterExperimental MethodComputational MethodSignificance
Decomposition Onset (T_onset) DSC, ARC-Defines the minimum temperature for the onset of rapid, exothermic decomposition. A key safety parameter.
Heat of Decomposition (ΔH_d) DSC-Quantifies the energy released during decomposition. Higher values indicate greater energetic potential.
Activation Energy (Ea) DSC (ASTM E698)-Describes the energy barrier for decomposition. Higher Ea implies greater kinetic stability.
Weakest Bond (Trigger) (Inferred)BDE CalculationIdentifies the most likely chemical bond to break first, initiating decomposition.
Heat of Formation (HOF) -Isodesmic ReactionsA fundamental measure of thermodynamic stability. Higher positive values indicate lower stability.
Pressure Generation ARC-Measures gas production during decomposition, critical for assessing explosion hazards and vent sizing.

The relationship between these data sets provides a powerful validation loop. For instance, a low computationally-derived BDE for the C-NO₂ bond should correlate with a relatively low experimentally-measured T_onset from DSC and ARC.

Safety and Handling Precautions

Given its structure, 4-iodo-1-methyl-5-nitro-1H-pyrazole must be treated as a potential energetic material until proven otherwise. All handling must be performed by trained personnel following strict safety protocols.

[10][11]* Hazard Assessment: A thorough hazard assessment must be conducted and documented before any synthesis or handling. *[10] Small Scale: All initial work must be conducted on the smallest possible scale (milligrams). *[4] Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-resistant lab coat, and appropriate gloves are required. For operations with higher risk, enhanced PPE such as blast shields, face shields, and anti-static equipment should be used. *[10] Engineering Controls: All work must be performed in a certified chemical fume hood. Syntheses involving nitration or handling of the final product should be done behind a blast shield. *[11] Storage: The compound should be stored in the smallest practical quantities in a designated, well-ventilated, and cool location, away from heat, sparks, and incompatible materials.

  • Disposal: All waste must be treated as hazardous and disposed of according to institutional and regulatory guidelines for reactive or potentially explosive materials.

The comprehensive characterization of 4-iodo-1-methyl-5-nitro-1H-pyrazole's thermodynamic stability is a non-negotiable prerequisite for its future development. The integrated experimental and computational workflow detailed in this guide provides a robust and scientifically rigorous path to obtaining the necessary data. By combining the real-world measurements of DSC, TGA, and ARC with the predictive power of DFT, researchers can build a complete stability profile. This profile will not only ensure the safe handling and storage of this novel compound but also provide fundamental insights into its chemical nature, guiding its potential application in the fields of medicine or advanced materials.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-iodo-1-methyl-5-nitro-1H-pyrazole

Introduction: The Strategic Importance of 4-Aryl-1-methyl-5-nitro-1H-pyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Aryl-1-methyl-5-nitro-1H-pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1] The targeted synthesis of 4-aryl-1-methyl-5-nitro-1H-pyrazoles is of significant interest as this scaffold allows for the exploration of diverse chemical space in the development of novel therapeutics. The introduction of an aryl group at the C4 position can significantly modulate the pharmacological properties of the pyrazole ring, while the nitro group at C5 acts as a potent electron-withdrawing group and a versatile synthetic handle for further functionalization.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic systems.[2] This guide provides a comprehensive overview, detailed protocols, and expert insights into the Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-5-nitro-1H-pyrazole with various arylboronic acids.

Scientific Rationale and Mechanistic Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[2] The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-I(L_n) R-Pd(II)-I(L_n) (Pyrazolyl Complex) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) R-Pd(II)-R'(L_n) (Di-organic Complex) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' 4-Aryl-1-methyl-5-nitro-1H-pyrazole Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation Base Base (e.g., Cs₂CO₃) Base->Transmetalation Ar-I 4-iodo-1-methyl-5-nitro-1H-pyrazole Ar-I->Oxidative_Addition

Expertise in Action: The Impact of the Nitro Group

The presence of the electron-withdrawing nitro group at the C5 position of the pyrazole ring has a profound impact on the reactivity of the 4-iodo substrate. This electronic modification enhances the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[3] The increased electrophilicity of the carbon atom bearing the iodine atom facilitates its reaction with the palladium(0) catalyst.

However, this enhanced reactivity is a double-edged sword. The electron-deficient nature of the pyrazole ring can also increase the propensity for side reactions, such as dehalogenation. Therefore, the careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and minimizing byproduct formation. For electron-deficient heteroaryl halides, the use of bulky and electron-rich phosphine ligands is often beneficial as they can stabilize the palladium catalyst and promote the desired reductive elimination step over competing pathways.[4]

Experimental Protocols

Two primary protocols are presented: a rapid microwave-assisted method and a conventional heating method. The choice of method will depend on available equipment and desired reaction scale.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient method for the synthesis of 4-substituted-arylpyrazoles and is ideal for rapid reaction screening and small-scale synthesis.[5]

Materials:

  • 4-iodo-1-methyl-5-nitro-1H-pyrazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Microwave vial (10 mL) with a stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-5-nitro-1H-pyrazole (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.55 mmol, 1.1 equiv).

  • Add cesium carbonate (1.25 mmol, 2.5 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 2 mol%).

  • Add 1,2-dimethoxyethane (DME, 3 mL) and deionized water (1.2 mL).

  • Seal the vial and purge with nitrogen or argon gas for 5-10 minutes.

  • Place the vial in the microwave reactor and irradiate at 90°C for 5-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-5-nitro-1H-pyrazole.

Microwave_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification Add_Reactants Add 4-iodo-1-methyl-5-nitro-1H-pyrazole, arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄ to microwave vial Add_Solvents Add DME and Water Add_Reactants->Add_Solvents Seal_Purge Seal vial and purge with N₂/Ar Add_Solvents->Seal_Purge Irradiate Irradiate at 90°C for 5-15 min Seal_Purge->Irradiate Monitor Monitor by TLC Irradiate->Monitor Cool Cool to room temperature Monitor->Cool Quench_Extract Quench with water and extract with ethyl acetate Cool->Quench_Extract Dry_Concentrate Dry organic layer and concentrate Quench_Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is suitable for larger-scale reactions and laboratories not equipped with a microwave reactor.

Materials:

  • 4-iodo-1-methyl-5-nitro-1H-pyrazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-iodo-1-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100°C under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 4-aryl-1-methyl-5-nitro-1H-pyrazole.

Data Presentation: Expected Outcomes

The following table provides expected yields for the Suzuki-Miyaura coupling of 4-iodo-1-methyl-1H-pyrazole with various arylboronic acids, based on literature data for the non-nitrated analog.[5] The presence of the nitro group is anticipated to have a modest effect on the yield, with electron-rich boronic acids potentially giving slightly lower yields due to a less favorable reductive elimination step.

Arylboronic AcidCatalyst SystemBaseSolventMethodExpected Yield (%)
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂OMicrowave85-95
4-Methylphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂OMicrowave80-90
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂OMicrowave75-85
4-Chlorophenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂OMicrowave85-95
Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂OConventional70-85

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 3-5 mol%. For the conventional heating method, a more electron-rich and bulky ligand such as RuPhos or XPhos may be beneficial. Ensure that the solvents are adequately degassed to prevent catalyst deactivation.

  • Dehalogenation: The formation of 1-methyl-5-nitro-1H-pyrazole as a byproduct indicates dehalogenation. This can sometimes be suppressed by using a milder base, such as K₂CO₃, or by lowering the reaction temperature and extending the reaction time.

  • Incomplete Conversion: If starting material remains, ensure the arylboronic acid is of high quality, as impurities can inhibit the reaction. Increasing the reaction time or temperature may also drive the reaction to completion.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-5-nitro-1H-pyrazole is a highly effective method for the synthesis of a diverse range of 4-aryl-1-methyl-5-nitro-1H-pyrazoles. The electron-withdrawing nitro group enhances the reactivity of the substrate, while careful selection of reaction conditions allows for high-yielding transformations. The protocols provided herein offer robust starting points for researchers in drug discovery and synthetic chemistry, enabling the efficient construction of this valuable heterocyclic scaffold.

References

  • Bellina, F., & Rossi, R. (2010). The latest achievements in the palladium-catalyzed cross-coupling of organohalides with organometallics. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2014). ScholarWorks @ UTRGV. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Kudo, N., & Fu, G. C. (2004). A General and Practical Method for the Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 126(42), 13682–13683. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 622-626. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3–4), 263–303. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Ananikov, V. P. (2015). Nickel: The “Spirited” Transgressor of Modern Cross-Coupling Chemistry. ACS Catalysis, 5(3), 1964–1971. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 41–123). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Application

Sonogashira coupling reaction conditions for 4-iodopyrazoles

Abstract The 4-alkynylpyrazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a rigid linker in kinase inhibitors and GPCR modulators. However, the Sonogashira cross-coupling of 4-iodopyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-alkynylpyrazole motif is a privileged scaffold in medicinal chemistry, frequently serving as a rigid linker in kinase inhibitors and GPCR modulators. However, the Sonogashira cross-coupling of 4-iodopyrazoles presents unique challenges, primarily driven by the Lewis basicity of the pyrazole nitrogen and the electron-rich nature of the heteroaromatic ring. This application note provides a field-proven, optimized protocol for this transformation, contrasting standard copper-cocatalyzed methods with modern copper-free variants to maximize yield and minimize homocoupling byproducts.

Strategic Considerations & Mechanistic Insight

The "Heterocycle Effect" in Catalysis

Unlike simple aryl iodides, 4-iodopyrazoles possess a secondary amine (N-H) or a tertiary amine (N-R) at the 1-position.

  • Free N-H (Unprotected): The acidic N-H proton (

    
     in DMSO) can be deprotonated by the amine bases used in Sonogashira coupling. The resulting pyrazolate anion is a potent ligand that can coordinate to Palladium (Pd) or Copper (Cu), potentially poisoning the catalyst or forming insoluble metal-pyrazolate oligomers.
    
  • N-Coordination: Even protected pyrazoles retain a pyridine-like nitrogen at the 2-position, which can compete with phosphine ligands for the metal center, slowing down the oxidative addition step.

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but with critical deviations due to the substrate's nature.

SonogashiraMechanism cluster_0 Palladium Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br, Fast for I) Pd0->OxAdd PdII_Complex Pd(II)-Ar-I Complex OxAdd->PdII_Complex + 4-Iodopyrazole Transmetal Transmetalation (Cu-Acetylide enters) PdII_Complex->Transmetal Isomerization Cis/Trans Isomerization Transmetal->Isomerization RedElim Reductive Elimination (Product Release) Isomerization->RedElim RedElim->Pd0 - Product CuI CuI (Pre-catalyst) CuAcetylide Cu-Acetylide (Nucleophile) CuI->CuAcetylide + Alkyne/Base Alkyne Terminal Alkyne + Base CuAcetylide->Transmetal Enters Pd Cycle

Figure 1: The dual catalytic cycle. In 4-iodopyrazoles, the 'Oxidative Addition' step is generally fast due to the weak C-I bond, but the 'Transmetalation' can be hampered if the pyrazole nitrogen coordinates to the Copper species.

Critical Reaction Parameters

Protecting Group Strategy

While reactions on free (NH)-pyrazoles are possible, protection is strongly recommended for consistent scalability.

Protecting GroupStabilityRemovalRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl) High (Base stable)Acid (TFA) or Fluoride (TBAF)Highest. Prevents N-coordination; easy to remove.
THP (Tetrahydropyranyl) Moderate (Acid sensitive)Mild Acid (HCl/MeOH)High. Good for acid-sensitive substrates.
Boc (tert-Butyloxycarbonyl) Low (Base sensitive)Acid (TFA/HCl)Low. Often unstable under basic Sonogashira conditions (Et3N/Heat).
Methyl/Alkyl PermanentN/AN/A. Use only if N-alkylation is desired in the final product.
Catalyst & Ligand Selection
  • Standard: Pd(PPh3)2Cl2 (Bis(triphenylphosphine)palladium(II) dichloride). Robust, air-stable, and effective for iodides.

  • Challenging Substrates: Pd(dppf)Cl2 or Pd(dtbpf)Cl2. The bidentate ferrocenyl ligands prevent β-hydride elimination (less relevant here) and increase the bite angle, accelerating reductive elimination.

  • Copper Source: CuI (Copper(I) Iodide).[1][2] Must be high purity (white/off-white powder). Green/Brown CuI indicates oxidation to Cu(II) and should be discarded.

Base & Solvent[3]
  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran). DMF is preferred for solubility of polar pyrazoles.

  • Base: Et3N (Triethylamine) or DIPEA (Diisopropylethylamine). Used in excess (2-5 equiv) to neutralize the HI byproduct and deprotonate the alkyne.

Standard Operating Procedure (SOP)

Protocol A: Thermal Co-Catalyzed Coupling (Standard) Best for: Routine synthesis, stable substrates, quick optimization.

Reagents
  • 4-Iodopyrazole (Protected): 1.0 equiv

  • Terminal Alkyne: 1.2 – 1.5 equiv

  • Pd(PPh3)2Cl2: 0.02 – 0.05 equiv (2-5 mol%)

  • CuI: 0.04 – 0.10 equiv (4-10 mol%)

  • Et3N: 3.0 – 5.0 equiv

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Workflow

Workflow Start Start Prep 1. Dissolve Pyrazole & Alkyne in DMF/Et3N Start->Prep Degas 2. Degas (Sparge Ar/N2) CRITICAL: 10-15 mins Prep->Degas AddCat 3. Add Pd Catalyst & CuI (Under inert flow) Degas->AddCat React 4. Stir at RT to 60°C Monitor by LCMS/TLC AddCat->React Quench 5. Workup Dilute EtOAc, Wash NH4Cl/Brine React->Quench Purify 6. Purification Column Chromatography Quench->Purify

Figure 2: Experimental workflow emphasizing the degassing step to prevent Glaser homocoupling.

  • Preparation: In a dry reaction vial equipped with a stir bar, add the 4-iodopyrazole (1.0 equiv) and terminal alkyne (1.2 equiv).

  • Solvation: Add anhydrous DMF and Et3N .

  • Degassing (Crucial): Sparge the solution with Argon or Nitrogen for 10–15 minutes. Note: Oxygen promotes the homocoupling of alkynes (Glaser coupling), consuming the starting material.

  • Catalyst Addition: Quickly add Pd(PPh3)2Cl2 (2 mol%) and CuI (4 mol%).[2] Seal the vial immediately under inert atmosphere.

  • Reaction: Stir at Room Temperature for 2–4 hours. If conversion is slow (<50% after 4h), heat to 50–60°C .

    • Checkpoint: 4-Iodopyrazoles are highly reactive; excessive heat (>80°C) often leads to decomposition.

  • Workup: Dilute with Ethyl Acetate. Wash with saturated aq. NH4Cl (to remove Cu) and Brine. Dry over Na2SO4.[2]

  • Purification: Flash chromatography on silica gel.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield + Alkyne Dimer (Glaser Product) Oxygen presenceDegas solvents more rigorously; use Freeze-Pump-Thaw method.
No Reaction (Starting Material Recovered) Catalyst inactive or PoisoningCheck CuI color (must be white). Increase Pd loading to 5 mol%. Switch to Pd(dppf)Cl2.[3]
Black Precipitate (Pd black) Catalyst decompositionLigand instability. Add excess PPh3 (10 mol%) or lower temperature.
Product trapped in aqueous phase Pyrazole polarityUse n-Butanol/DCM for extraction or salt out the aqueous layer.
Alternative: Copper-Free Conditions

If the substrate is sensitive to copper or if homocoupling is a major issue, use a Copper-Free protocol.

  • Conditions: Pd(OAc)2 (5 mol%), XPhos (10 mol%), Cs2CO3 (2.0 equiv), MeCN/H2O, 80°C.

  • Mechanism: Relies on the "dehydropalladation" mechanism or direct carbopalladation, avoiding the formation of Copper-acetylides.

References

  • Selective Coupling of 4-Iodopyrazoles: Eller, G. A., et al. "Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles."[1] Synthetic Communications, 2011.[1] Link

  • Copper-Free Methodology: Martek, B. A., et al. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation."[4][5] Organic Letters, 2020.[4][5] Link

  • General Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Microwave Assisted Protocols: "Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling." Molecules, 2024.[6] Link

Sources

Method

The Strategic Application of 4-Iodo Pyrazole Precursors in the Synthesis of Kinase Inhibitors: An Application Note

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases, as key regulators of cellular signaling pathways, have become a focal point for targeted cancer therapies.[1][2] Dysregulat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as key regulators of cellular signaling pathways, have become a focal point for targeted cancer therapies.[1][2] Dysregulation of these enzymes is a hallmark of numerous malignancies, making the development of potent and selective small molecule kinase inhibitors a critical endeavor in medicinal chemistry.[1][3] Within the vast landscape of heterocyclic compounds utilized in drug discovery, the pyrazole ring has emerged as a "privileged scaffold".[4][5] Its synthetic accessibility, favorable drug-like properties, and its capacity to act as a versatile bioisosteric replacement have solidified its importance.[3][4]

Notably, eight FDA-approved small molecule kinase inhibitors feature a pyrazole core, including Crizotinib, Encorafenib, and Ruxolitinib.[3][4] The pyrazole moiety, particularly the 3-aminopyrazole derivative, often serves as a "hinge-binder," adept at forming crucial hydrogen bonds within the ATP-binding pocket of kinases, thereby mimicking the adenine ring of ATP.[1][5] This fundamental interaction provides a stable anchor for the development of highly selective and potent inhibitors.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of pyrazole-based kinase inhibitors, with a strategic focus on the utility of 4-iodo pyrazole precursors. The carbon-iodine bond at the C4 position of the pyrazole ring is highly reactive and amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, offering an efficient and versatile handle for introducing molecular diversity.[6][7] We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The 4-Iodo Pyrazole Precursor: A Versatile Synthetic Hub

The 4-iodopyrazole scaffold is a cornerstone in the synthesis of a diverse array of kinase inhibitors.[7] The strategic placement of the iodine atom provides a reactive site for the introduction of various substituents, which is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final compound.[6][7] This late-stage functionalization capability is a significant advantage in lead optimization campaigns.[7]

G cluster_precursor Core Precursor cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Kinase Inhibitor Scaffolds 4-Iodo Pyrazole 4-Iodo Pyrazole Suzuki-Miyaura Suzuki-Miyaura 4-Iodo Pyrazole->Suzuki-Miyaura + Boronic Acids/Esters Buchwald-Hartwig Buchwald-Hartwig 4-Iodo Pyrazole->Buchwald-Hartwig + Amines Sonogashira Sonogashira 4-Iodo Pyrazole->Sonogashira + Terminal Alkynes 4-Aryl/Heteroaryl Pyrazoles 4-Aryl/Heteroaryl Pyrazoles Suzuki-Miyaura->4-Aryl/Heteroaryl Pyrazoles 4-Amino Pyrazoles 4-Amino Pyrazoles Buchwald-Hartwig->4-Amino Pyrazoles 4-Alkynyl Pyrazoles 4-Alkynyl Pyrazoles Sonogashira->4-Alkynyl Pyrazoles

Figure 1: The 4-Iodo Pyrazole as a central precursor for diverse kinase inhibitor scaffolds.

Key Synthetic Methodologies: Protocols and Mechanistic Insights

The following sections provide detailed protocols for the most common and effective cross-coupling reactions utilizing 4-iodo pyrazole precursors. The causality behind experimental choices is explained to ensure a deeper understanding and facilitate troubleshooting.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl and 4-heteroaryl pyrazoles.[8] The high reactivity of the carbon-iodine bond in 4-iodopyrazole facilitates its oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle.[8]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for rapid synthesis and is particularly effective for a wide range of aryl and heteroaryl boronic acids.[9]

  • Materials:

    • 4-Iodo-1-methyl-1H-pyrazole

    • Arylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Cesium carbonate (Cs₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Water

    • Microwave vial

    • Microwave reactor

  • Procedure:

    • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).[8]

    • Add DME (3 mL) and H₂O (1.2 mL) to the vial.[8]

    • Purge the vial with a stream of nitrogen for 2-3 minutes.

    • Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.[8]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 90°C for 5-12 minutes.[8]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a reliable alternative when a microwave reactor is not available.

  • Materials:

    • 4-Iodo-1H-pyrazole (or N-protected derivative)

    • Arylboronic acid

    • Pd(PPh₃)₄

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Schlenk tube

    • Argon or nitrogen atmosphere

  • Procedure:

    • To a Schlenk tube, add the 4-iodopyrazole derivative (0.1 mmol, 1.0 equiv) and the arylboronic acid (1.1 equiv).[8]

    • Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).[8]

    • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

    • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction mixture.

    • Heat the reaction mixture at 80-100°C with stirring until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterCondition 1 (Microwave)Condition 2 (Conventional)Rationale and Notes
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ is a common and effective catalyst. Other palladium sources like Pd(OAc)₂ with phosphine ligands can also be used.[8]
Base Cs₂CO₃ (2.5 equiv)Na₂CO₃ (2.5 equiv)The choice of base is crucial. Cs₂CO₃ is often more effective for challenging couplings.
Solvent DME/H₂O1,4-Dioxane/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 90°C80-100°CMicrowave irradiation can significantly reduce reaction times.[9]
Time 5-12 minutesSeveral hours to overnightReaction time will vary depending on the substrates and conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds for 4-Aminopyrazole Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This methodology is instrumental in synthesizing 4-aminopyrazole scaffolds, which are prevalent in many kinase inhibitors, including those targeting Janus kinases (JAKs).[6][10]

Protocol 3: Buchwald-Hartwig Amination of 4-Iodopyrazole

The choice of ligand is critical for a successful Buchwald-Hartwig amination and is often dependent on the nature of the amine coupling partner.[10]

  • Materials:

    • N-protected 4-iodopyrazole (e.g., 4-iodo-1-tritylpyrazole)

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, tBuDavePhos)

    • Base (e.g., Cs₂CO₃, NaOtBu)

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Schlenk tube

    • Inert atmosphere (argon or nitrogen)

  • Procedure:

    • In a Schlenk tube, combine the N-protected 4-iodopyrazole (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

    • Add the base (1.5-2.0 equiv).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture with stirring at 80-110°C until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

    • If necessary, deprotect the pyrazole nitrogen to yield the final product.

Causality in Experimental Choices:

  • N-Protection: The pyrazole NH group can be reactive under Buchwald-Hartwig conditions, potentially leading to polymerization or other side reactions.[11] Therefore, protection of the pyrazole nitrogen (e.g., with a trityl or Boc group) is often necessary.

  • Ligand Selection: For amines lacking β-hydrogens, ligands like tBuDavePhos are often effective.[12] For primary amines, bidentate phosphine ligands such as BINAP or DPPF can be advantageous.[13]

  • Catalyst Choice: While various palladium sources can be used, it's important to select a system that is active for the specific amine and aryl halide coupling partners.[13][14]

Sonogashira Coupling: Introducing Alkynyl Moieties at the C4 Position

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is highly valuable for introducing alkynyl functionalities onto the pyrazole core, which can serve as important pharmacophores or as handles for further synthetic transformations.[16]

Protocol 4: Sonogashira Coupling of 4-Iodopyrazole

This protocol describes a typical procedure for the Sonogashira coupling of a 4-iodopyrazole derivative.

  • Materials:

    • N-protected 4-iodopyrazole

    • Terminal alkyne

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

    • Anhydrous solvent (e.g., DMF, THF)

    • Schlenk tube

    • Inert atmosphere (argon or nitrogen)

  • Procedure:

    • To a Schlenk tube, add the N-protected 4-iodopyrazole (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent and the base.

    • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

G cluster_workflow General Synthetic Workflow Start Start Precursor 4-Iodo Pyrazole Precursor Start->Precursor Coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) Precursor->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Kinase Inhibitor Characterization->Final_Product

Figure 2: A generalized workflow for the synthesis and analysis of pyrazole-based kinase inhibitors.

Characterization of Synthesized Kinase Inhibitors

The identity and purity of the synthesized pyrazole-based kinase inhibitors must be rigorously confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final compounds and confirming the successful installation of the desired substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final products.

Table 2: Representative Characterization Data for a Hypothetical 4-Aryl Pyrazole Kinase Inhibitor

Analytical TechniqueExpected Result
¹H NMR Appearance of new aromatic proton signals corresponding to the introduced aryl group. Shifts in the pyrazole proton signals.
¹³C NMR Appearance of new carbon signals for the aryl group.
HRMS (ESI) [M+H]⁺ ion observed corresponding to the calculated exact mass of the target compound.
HPLC A single major peak with >95% purity.

Conclusion and Future Outlook

The 4-iodo pyrazole scaffold is a highly valuable and versatile precursor in the synthesis of a wide range of pyrazole-based kinase inhibitors. The palladium- and copper-catalyzed cross-coupling reactions discussed in this application note provide efficient and reliable methods for introducing the molecular diversity required for potent and selective kinase inhibition. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the field of drug discovery to effectively utilize this powerful synthetic strategy. As our understanding of the kinome and the structural requirements for selective kinase inhibition continues to grow, the strategic functionalization of the pyrazole core, facilitated by precursors like 4-iodopyrazole, will undoubtedly remain a cornerstone of modern medicinal chemistry.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). PMC. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). PMC. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). ScienceDirect. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. (2023). ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). Semantic Scholar. [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2025). ResearchGate. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of indenopyrazoles as cyclin-dependent kinase inhibitors. Part 4: Heterocycles at C3. (2004). PubMed. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 4-Iodo-1-methyl-5-nitro-1H-pyrazole

Executive Summary This guide details the protocols for the palladium-catalyzed cross-coupling of 4-iodo-1-methyl-5-nitro-1H-pyrazole , a highly privileged scaffold in medicinal chemistry. This intermediate is structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the palladium-catalyzed cross-coupling of 4-iodo-1-methyl-5-nitro-1H-pyrazole , a highly privileged scaffold in medicinal chemistry. This intermediate is structurally significant due to the orthogonal reactivity of its functional groups: the C4-iodine serves as a handle for carbon-carbon bond formation, while the C5-nitro group provides a gateway to amine-functionalized derivatives (e.g., for fused bicyclic systems like pyrazolo[4,3-d]pyrimidines, seen in PDE5 and kinase inhibitors).

The presence of the electron-withdrawing nitro group at C5 significantly alters the electronic landscape of the pyrazole ring compared to simple halo-pyrazoles, accelerating oxidative addition while potentially destabilizing certain catalytic intermediates. This note provides optimized workflows for Suzuki-Miyaura and Sonogashira couplings, supported by mechanistic insights and troubleshooting strategies.

Substrate Analysis & Mechanistic Considerations

Electronic "Push-Pull" Dynamics

The substrate features a unique electronic environment:

  • N1-Methyl: A weak electron donor (inductive effect).

  • C5-Nitro: A strong electron-withdrawing group (EWG).

  • C4-Iodine: The reactive center.

Impact on Catalysis: The C5-nitro group depletes electron density from the pyrazole ring. In Pd-catalyzed cycles, this electron deficiency accelerates the Oxidative Addition step (insertion of Pd(0) into the C-I bond) compared to electron-rich aryl halides. However, it renders the resulting organopalladium(II) species more electrophilic, which can make the Transmetallation step (in Suzuki/Stille) the rate-determining bottleneck if the nucleophilic partner (boronic acid/stannane) is not sufficiently activated.

Chemoselectivity
  • C4-I vs. C5-NO2: Palladium catalysis is highly chemoselective for the C-I bond. The nitro group remains intact under standard cross-coupling conditions, provided that strong reducing agents (which could reduce -NO2 to -NH2 or azo compounds) are avoided.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 4-Aryl/Heteroaryl-1-methyl-5-nitro-1H-pyrazoles

This protocol utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic substrate solubility.

Reagents:

  • Substrate: 4-Iodo-1-methyl-5-nitro-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the iodopyrazole (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Base Addition: Add degassed 2.0 M aq. Na₂CO₃ (3.0 equiv). The mixture will become biphasic.

  • Reaction:

    • Thermal: Heat to 80–90 °C for 4–12 hours.

    • Microwave: Irradiate at 100 °C for 30–60 minutes (recommended for difficult substrates).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Notes:

  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate because the bidentate ligand prevents catalyst deactivation by the nitro group or the nitrogen-rich pyrazole ring.

  • Base Sensitivity: If the boronic acid is base-sensitive (prone to protodeboronation), switch to K₃PO₄ or mild bases like CsF in anhydrous conditions.

Protocol B: Sonogashira Cross-Coupling

Target: Synthesis of 4-Alkynyl-1-methyl-5-nitro-1H-pyrazoles

Reagents:

  • Substrate: 4-Iodo-1-methyl-5-nitro-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv or as solvent)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a dry flask with the iodopyrazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.015 equiv).

  • Inerting: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the alkyne (Glaser coupling).

  • Solvent/Base: Add anhydrous DMF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 1 hour. If conversion is slow (monitored by TLC/LCMS), heat to 50 °C. Note: High temperatures (>80 °C) can cause degradation of the nitro-pyrazole.

  • Workup: Dilute with Et₂O or EtOAc. Wash with water (3x) to remove DMF, then brine. Dry over MgSO₄.

  • Purification: Flash chromatography.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G start 4-iodo-1-methyl- 5-nitro-1H-pyrazole suzuki_cond Suzuki Conditions: Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O start->suzuki_cond sono_cond Sonogashira Conditions: R-C≡CH, Pd(PPh3)2Cl2 CuI, Et3N, DMF start->sono_cond prod_suzuki 4-Aryl-5-nitro-pyrazole suzuki_cond->prod_suzuki C-C Bond Formation prod_sono 4-Alkynyl-5-nitro-pyrazole sono_cond->prod_sono C-C Bond Formation red_cond Reduction (Downstream): H2, Pd/C or Fe/AcOH prod_amine 4-Substituted-5-amino-pyrazole (Bicyclic Precursor) red_cond->prod_amine Nitro Reduction prod_suzuki->red_cond prod_sono->red_cond

Caption: Divergent functionalization pathways for 4-iodo-1-methyl-5-nitro-1H-pyrazole leading to key medicinal intermediates.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Protodehalogenation (Iodine replaced by H)Hydride source present; Pd-H species formation.Use anhydrous solvents (DMF/Dioxane).[2] Avoid alcoholic solvents. Increase catalyst loading to outcompete side reactions.
Homocoupling of Alkyne (Sonogashira)Presence of Oxygen.Rigorous degassing (freeze-pump-thaw). Add the alkyne slowly.
Low Conversion Catalyst poisoning by Nitro group or Pyrazole N.Switch to Pd(dppf)Cl₂ or Pd(XPhos) G2 . These bulky/bidentate ligands prevent coordination of the substrate nitrogen to Pd.
Black Precipitate (Pd Black)Catalyst decomposition.Add excess ligand (e.g., PPh₃) or switch to a more stable precatalyst (e.g., Pd(OAc)₂ + XPhos).

References

  • Microwave-Promoted Suzuki Coupling of 4-Iodopyrazoles Hu, J., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." 3 Context: Establishes base protocols for 4-iodo-1-methyl-1H-pyrazole which are adaptable to the 5-nitro derivative.

  • Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles Heterocycles, Vol. 83, No. 4, 2011. 4 Context: Demonstrates alkene functionalization at the C4 position.

  • Synthesis of Sildenafil Analogs (Relevance of Nitro-Pyrazole Scaffold) ResearchGate: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. 5 Context: Highlights the medicinal importance of the nitropyrazole intermediate in drug development.

  • Sonogashira Coupling Protocols (General) Organic Chemistry Portal: Sonogashira Coupling. 6 Context: Provides standard conditions for electron-deficient heteroaryl halides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 4-iodo-1-methyl-1H-pyrazole

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-NIT-04 Subject: Improving Yield & Selectivity in 4-Halopyrazole Nitration Executive Summary: The "Yield" Paradox Improving the yield of this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-NIT-04 Subject: Improving Yield & Selectivity in 4-Halopyrazole Nitration

Executive Summary: The "Yield" Paradox

Improving the yield of this specific reaction requires an immediate diagnostic of your target product. Nitration of 4-iodo-1-methyl-1H-pyrazole presents a classic chemoselectivity divergence:

  • Target A: 4-Nitro-1-methyl-1H-pyrazole (Loss of Iodine).

    • Mechanism:[1][2][3][4][5][6][7][8]Ipso-substitution . The nitro group displaces the iodine atom.

    • Yield Issue: Usually caused by insufficient oxidation potential or temperature.

  • Target B: 4-Iodo-3-nitro-1-methyl-1H-pyrazole (Retention of Iodine).

    • Mechanism:[1][2][3][4][5][6][7][8]Electrophilic Aromatic Substitution (EAS) at C3/C5.

    • Yield Issue: This is chemically unfavorable. The standard synthetic route is flawed . High yields are rarely achieved via this direct nitration because the conditions required to nitrate the deactivated ring (mixed acid) almost always trigger ipso-substitution or decomposition.

Immediate Recommendation: If your target is Target B (retaining iodine), stop optimizing the direct nitration of the iodo-compound. The industry-standard high-yield route is Nitration first (to 3-nitro), then Iodination.

Diagnostic Hub: Troubleshooting Guide
Q1: Why does my reaction mixture turn black/tarry with no product?

Diagnosis: Thermal Runaway & Polymerization. Technical Insight: Pyrazoles are electron-rich, but 1-methyl-4-iodopyrazole becomes deactivated upon protonation (forming the pyrazolium ion) in strong acids like


. Researchers often increase temperature (>90°C) to force the reaction.
  • The Trap: At high temperatures, the iodine–carbon bond becomes labile. Free iodine (

    
    ) or iodonium species are released, acting as oxidants that polymerize the remaining pyrazole.
    
  • Solution: Switch to Acetyl Nitrate (

    
    ) at low temperatures (0°C to RT). This reagent allows nitration via a non-protic mechanism, avoiding the deactivating pyrazolium salt formation.
    
Q2: I am isolating 1-methyl-4-nitropyrazole instead of the iodinated product. Why?

Diagnosis: Ipso-Nitration (Displacement). Technical Insight: The C4 position is the most nucleophilic site on the pyrazole ring. Even with an iodine atom present, the nitronium ion (


) prefers to attack C4. The resulting Wheland intermediate stabilizes by ejecting the Iodine cation (

) rather than a proton from C3/C5.
  • The Fix: You cannot easily stop this in Mixed Acid. You must change the electronic environment.

    • Strategy: Use Nitronium Tetrafluoroborate (

      
      ) in sulfolane or acetonitrile. The lack of strong protic acid reduces the "leaving group ability" of the iodine compared to harsh sulfuric acid conditions.
      
Q3: How do I improve regioselectivity for the 3-nitro or 5-nitro position?

Diagnosis: Steric vs. Electronic Competition. Technical Insight:

  • C5 Attack: Electronically favored by the inductive effect of the N-methyl group but sterically hindered if the electrophile is bulky.

  • C3 Attack: Less sterically hindered but electronically less activated than C5.

  • Reality Check: Direct nitration of 1-methyl-4-iodopyrazole typically yields a messy mixture of 3-nitro (minor), 5-nitro (trace), and 4-nitro (ipso-major).

  • Protocol Adjustment: If you must proceed, use Nitric Acid on Silica Gel or Claycop (Copper Nitrate on Clay) . Solid-supported reagents often alter regioselectivity through surface adsorption geometry.

Visualizing the Chemistry (Decision Matrix)

The following diagram illustrates the mechanistic divergence based on your reagent choice.

NitrationPathways Start Starting Material: 4-iodo-1-methyl-1H-pyrazole ConditionA Condition A: Mixed Acid (HNO3/H2SO4) High Temp (>80°C) Start->ConditionA ConditionB Condition B: Acetyl Nitrate (Ac2O/HNO3) or NO2BF4 Low Temp (<20°C) Start->ConditionB Intermediate Intermediate: Sigma-Complex at C4 ConditionA->Intermediate Attack at C4 ProductRetained Target Product (Retained): 4-iodo-3(5)-nitro-1-methylpyrazole (Low Yield Route) ConditionB->ProductRetained Attack at C3/C5 (Kinetic Control) ProductIpso Major Product (Ipso): 4-nitro-1-methylpyrazole (Loss of Iodine) Intermediate->ProductIpso Elimination of I+ BetterRoute Recommended Route: 1. Nitrate 1-methylpyrazole (to 3-nitro) 2. Iodinate C4 ProductRetained->BetterRoute If yield < 20%, SWITCH STRATEGY

Caption: Mechanistic divergence in pyrazole nitration. Mixed acid favors iodine displacement (Red), while mild anhydrous conditions favor retention (Yellow). The green node represents the superior synthetic strategy.

Recommended Protocols
Method A: Acetyl Nitrate (Best chance for retaining Iodine)

Use this if you absolutely must nitrate the 4-iodo substrate.

Safety Warning: Acetyl nitrate is explosive if overheated. Never exceed 50%


 in Acetic Anhydride.
  • Preparation: In a reactor, charge Acetic Anhydride (5.0 equiv). Cool to 0°C.[7]

  • Activation: Slowly add fuming Nitric Acid (1.1 equiv) dropwise, maintaining internal temp < 5°C. Stir for 15 min to form acetyl nitrate.

  • Addition: Dissolve 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) in minimal Acetic Anhydride. Add this solution dropwise to the nitrating mixture at 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours. Do not heat.

  • Quench: Pour mixture onto ice/water. Neutralize with

    
    .
    
  • Workup: Extract with DCM. The product will likely be a mixture of 3-nitro and 5-nitro isomers.

  • Purification: Column chromatography (Hexane/EtOAc).

Method B: The "Correct" Synthetic Route (High Yield)

Use this for scalable manufacturing of 4-iodo-3-nitro-1-methylpyrazole.

StepReactionReagentsTypical Yield
1 Nitration 1-methylpyrazole +

/


3-nitro-1-methylpyrazole
80-90%
2 Iodination 3-nitro-1-methylpyrazole + NIS (N-iodosuccinimide) or

/

85-95%

Why this works: Step 1 installs the nitro group.[9] Step 2 puts the iodine at C4. Since C4 is the most nucleophilic position, iodination happens easily and selectively at C4, even with the deactivating nitro group present at C3.

Impurity Profiling
ImpurityStructureOriginPrevention
Des-iodo Analog 1-methyl-4-nitropyrazoleIpso-substitution of Iodine by

.
Lower temp; Avoid

.
Dinitro Species 1-methyl-3,4-dinitropyrazoleOver-nitration (Ipso + C3 nitration).Limit

equivalents to 1.1.
Oxidation Tars Polymerized pyrazolesRadical oxidation by liberated

.
Keep temp < 25°C; Use inert atmosphere (

).
References
  • Mechanism of Pyrazole Nitration

    • Lopyrev, V. A., et al. "Nitration of Pyrazoles." Chemistry of Heterocyclic Compounds, vol. 35, 1999, pp. 133–155.

  • Ipso-Nitration Risks

    • Sepehrmansourie, H., et al. "Ipso nitration in organic synthesis."[5] RSC Advances, vol. 15, 2025, pp. 23499-23558.[5]

  • Alternative Synthesis (Iodination of Nitro-pyrazoles)

    • Vasilevskii, S. F., & Shvartsberg, M. S. "Synthesis of 4-Iodo-1-methyl-3-nitro-1H-pyrazole." Bulletin of the Academy of Sciences of the USSR, 1980. (Demonstrates the superior route of iodinating the nitro-pyrazole).

  • Katritzky, A. R., et al. "Regioselective nitration of pyrazoles." Journal of Heterocyclic Chemistry.

Sources

Optimization

Solvent selection for recrystallization of 4-iodo-1-methyl-5-nitro-1H-pyrazole

Technical Support Center: Recrystallization of 4-iodo-1-methyl-5-nitro-1H-pyrazole Case ID: REC-PYRZ-4I5N Status: Active Guide Security Level: Laboratory Safety Protocols Required (Energetic/Halogenated Heterocycle)[1] P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 4-iodo-1-methyl-5-nitro-1H-pyrazole

Case ID: REC-PYRZ-4I5N Status: Active Guide Security Level: Laboratory Safety Protocols Required (Energetic/Halogenated Heterocycle)[1]

Part 1: Critical Safety Advisory

WARNING: Energetic Potential & Halogen Release The target molecule, 4-iodo-1-methyl-5-nitro-1H-pyrazole , contains a nitro group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) on a nitrogen-rich pyrazole ring. While the heavy iodine atom (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) dampens explosive velocity compared to dinitro-analogs, this compound must still be treated as a potential energetic material.
  • Thermal Instability: Nitro-pyrazoles can decompose exothermically.[1] Never heat to dryness in an open vessel without a blast shield.

  • Iodine Labiles: The C-I bond at position 4 is susceptible to homolytic cleavage under light or excessive heat, releasing free iodine (

    
    ), which acts as a radical initiator and impurity.
    
  • PPE: Standard PPE plus Kevlar gloves and a face shield during the initial dissolution phase.

Part 2: Solvent Selection & Solubility Profiling

The recrystallization of this molecule is governed by the competition between the polar nitro group and the lipophilic iodine/methyl substituents.

Solubility Prediction Table
Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Ethanol (EtOH) LowHighExcellent Primary choice.[1] The polar nitro group interacts well with EtOH, but the lattice energy breaks only upon heating.
Ethyl Acetate (EtOAc) ModerateVery HighGood Best used in a binary system with Heptane.[1] Good for removing non-polar impurities.[1]
Acetonitrile (MeCN) ModerateHighFair Often too soluble even at cold temps; requires cooling to -20°C for good recovery.[1]
Toluene LowModeratePoor High boiling point (110°C) risks thermal decomposition or "oiling out" if the product MP is <110°C.
Water InsolubleInsolubleAnti-Solvent Use only to force precipitation from EtOH or Acetone.[1]
Recommended Solvent Systems
  • System A (Single Solvent): Ethanol (95% or Absolute)

    • Mechanism:[1][2] Exploits the steep solubility curve of nitro-heterocycles in alcohols.[1]

    • Pros: Easy removal (BP 78°C), low toxicity, prevents "oiling out" better than toluene.

  • System B (Binary System): Ethyl Acetate / Heptane [1]

    • Mechanism:[1][2] Solvation by EtOAc; lattice rejection by Heptane.[1]

    • Pros: Superior for removing tarry, non-polar byproducts from the iodination step.

Part 3: Interactive Troubleshooting Guide

Use this section to diagnose specific failure modes during your experiment.

Issue 1: "The product is oiling out (forming a liquid layer) instead of crystallizing."
  • Cause: The boiling point of your solvent is higher than the melting point of the solvated product, or the solution is too concentrated (supersaturated state is liquid-liquid, not liquid-solid).[1]

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a small amount of fresh solvent (reduce concentration).[1]

    • Allow the solution to cool much slower (wrap flask in foil/cotton).

    • Seed the solution with a crystal at the cloud point.

    • Switch Solvent: If using Toluene or Water/EtOH, switch to pure EtOH or Isopropanol to lower the operational temperature.

Issue 2: "The crystals are turning yellow/brown during filtration."
  • Cause: Free iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) liberation due to light exposure or thermal stress.
    
  • Fix:

    • Wash the filtered crystals immediately with a cold 5% Sodium Thiosulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      )  solution. This reduces colored 
      
      
      
      to colorless iodide (
      
      
      ).
    • Recrystallize in the dark (wrap flask in foil).

Issue 3: "Low recovery yield (<50%)."
  • Cause: Product is too soluble in the cold solvent (likely if using pure EtOAc or MeCN).[1]

  • Fix:

    • Concentrate the mother liquor by 30% via rotary evaporation.

    • Cool to -20°C (freezer) overnight.

    • Add an anti-solvent (Heptane for EtOAc; Water for EtOH) dropwise until turbidity persists, then cool.

Part 4: Validated Experimental Protocol

Protocol: Recrystallization of 4-iodo-1-methyl-5-nitro-1H-pyrazole Standard Operating Procedure (SOP-PYRZ-04)

Step 1: Dissolution

  • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (5 mL per gram of solid).

  • Heat to reflux (approx. 80°C) in an oil bath. Do not use a heat gun (hot spots cause iodine release).[1]

  • If solid remains, add EtOH in 1 mL increments until dissolved.

Step 2: Hot Filtration (Optional but Recommended) [1]

  • If insoluble black specks (carbon/polymerized material) remain, filter the hot solution through a pre-warmed glass frit or a fluted filter paper.

  • Tip: Add a spatula of activated charcoal prior to filtration if the solution is dark brown, but be aware charcoal can adsorb nitro-aromatics, reducing yield.

Step 3: Crystallization

  • Remove from heat and place on a cork ring.

  • Allow to cool to room temperature undisturbed (approx. 30-45 mins).

  • Once room temp is reached, place in an ice-water bath (0-4°C) for 1 hour.

  • Observation: Product should form off-white to pale yellow needles or prisms.[1]

Step 4: Isolation

  • Vacuum filter using a Buchner funnel.[1]

  • Wash cake with cold Ethanol (-20°C).

  • Critical Wash: If color persists, wash with 5% aqueous Sodium Thiosulfate, followed by water, then cold Ethanol.

  • Dry in a vacuum oven at 40°C (Do not exceed 50°C to prevent sublimation/degradation).

Part 5: Visualization & Logic Mapping

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 4-iodo-1-methyl-5-nitro-1H-pyrazole CheckMP Check Crude Melting Point (MP) Start->CheckMP HighMP MP > 100°C CheckMP->HighMP LowMP MP < 100°C CheckMP->LowMP SolventA Primary System: Ethanol (95%) HighMP->SolventA Preferred SolventB Binary System: EtOAc / Heptane LowMP->SolventB Avoids Thermal Stress Dissolve Dissolve at Reflux SolventA->Dissolve SolventB->Dissolve CheckOil Did it 'Oil Out'? Dissolve->CheckOil YesOil YES: Oiling Out CheckOil->YesOil NoOil NO: Clear Solution CheckOil->NoOil FixOil Add Solvent + Seed Crystal Cool Slower YesOil->FixOil Crystallize Cool to 0°C -> Filter NoOil->Crystallize FixOil->Dissolve

Caption: Decision logic for selecting the optimal solvent system based on thermal properties of the crude material.

Figure 2: Impurity Management Workflow

ImpurityFlow Crude Crude Mixture (Product + I2 + Tars) Dissolution Dissolve in EtOH Crude->Dissolution Charcoal Add Activated Charcoal (Optional) Dissolution->Charcoal If dark FilterHot Hot Filtration Dissolution->FilterHot If clear Charcoal->FilterHot Crystallize Crystallization FilterHot->Crystallize FilterCold Cold Filtration Crystallize->FilterCold CheckColor Crystals Yellow? FilterCold->CheckColor WashThio Wash w/ Na2S2O3 CheckColor->WashThio Yes (Iodine present) WashEtOH Wash w/ Cold EtOH CheckColor->WashEtOH No WashThio->WashEtOH Final Pure White Solid WashEtOH->Final

Caption: Workflow for removing common iodine and tar impurities during the isolation process.

Part 6: References

  • BenchChem Technical Safety Guide. (2024). Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine and Analogs.[1][3] BenchChem.[1] Link[1]

  • Zhang, J., et al. (2019). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 24(10), 1968. Link

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH.[1] (General reference for nitro-group solubility profiles).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole.[1][4] Merck KGaA.[1] Link

Sources

Troubleshooting

Technical Support Center: Preventing Deiodination During Nitro Group Reduction

Welcome to the Technical Support Center for prosecuting chemoselective nitro group reductions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for prosecuting chemoselective nitro group reductions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of deiodination when reducing nitroarenes bearing iodine substituents. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you preserve the crucial carbon-iodine bond.

Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: I'm reducing my nitro-iodoarene with catalytic hydrogenation (H₂ gas, Pd/C) and observing significant loss of the iodine atom. What's happening and how can I fix it?

A1: What's Happening: You are observing catalytic hydrodehalogenation, a well-known side reaction where the palladium catalyst cleaves the carbon-iodine bond in the presence of hydrogen.[1][2] The C-I bond is the weakest of the carbon-halogen bonds, making iodoarenes particularly susceptible. The mechanism often involves oxidative addition of the aryl iodide to the palladium(0) surface, followed by hydrogenolysis.

Immediate Solutions:

  • Switch to a Milder Hydrogen Source (Catalytic Transfer Hydrogenation): Avoid H₂ gas. Catalytic Transfer Hydrogenation (CTH) is a superior method for this transformation.[3] It uses a hydrogen donor molecule in solution, which provides a milder and more controlled delivery of hydrogen to the catalyst surface. This significantly suppresses hydrodehalogenation.[4][5]

    • Recommended Donors: Ammonium formate (HCOONH₄), formic acid (HCOOH), or sodium hypophosphite (NaH₂PO₂).[3]

    • Catalyst: 5-10 mol% Pd/C is often still effective and economical.[5]

  • Change the Metal Catalyst: If catalytic hydrogenation is necessary, Raney Nickel is often less prone to causing dehalogenation compared to palladium.[6] However, CTH or chemical reductions are generally preferred for iodoarenes.

  • Use a Catalyst Poison (Advanced): In some cases, adding a small amount of a catalyst poison like quinoline or thiourea can selectively inhibit the hydrodehalogenation activity of the palladium catalyst without completely stopping the desired nitro reduction. This requires careful optimization.

Q2: My reaction with iron powder and hydrochloric acid (Fe/HCl) is causing some deiodination and giving me a messy workup. What are my options?

A2: What's Happening: The classical Béchamp reduction using iron in strong acid is robust but can be too harsh for sensitive substrates. The low pH can promote side reactions, and the workup often involves filtering large amounts of iron sludge and neutralizing significant amounts of acid.

Immediate Solutions:

  • Switch to Neutral Conditions (Fe/NH₄Cl): This is a highly effective and milder alternative.[7][8] Using iron powder with ammonium chloride in a solvent like ethanol/water creates a buffered, near-neutral pH environment.[9] This condition is exceptionally tolerant of halogens and many other functional groups.[8][10] The workup is also simpler, typically involving filtration of iron oxides through celite.[7]

  • Consider Stannous Chloride (SnCl₂): Stannous chloride dihydrate (SnCl₂·2H₂O) is another classic, mild reagent for nitro reduction that is highly chemoselective and preserves halogens.[6][11][12] The reaction is typically run in solvents like ethanol or ethyl acetate.[12][13] The main drawback is the need for a stoichiometric amount of tin, leading to metal waste.[14]

Q3: I need a metal-free option to avoid any potential for deiodination and simplify purification. What should I use?

A3: What's Happening: Transition metal catalysts, even under mild conditions, can sometimes cause trace amounts of dehalogenation. Metal-free methods eliminate this possibility entirely and can simplify product purification by avoiding metal contamination.

Immediate Solutions:

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is an inexpensive, effective, and metal-free reducing agent.[15][16] It works well for reducing aromatic nitro groups and is compatible with halogens.[17][18] Reactions are typically run in a biphasic system like DCM/water or in aqueous methanol/THF. The active reducing species is the sulfur dioxide radical anion (•SO₂⁻).[19]

  • Sodium Sulfide/Hydrosulfide (Na₂S / NaSH): These reagents are also effective for nitro group reduction and are known to be mild towards other functional groups.[6] They are particularly useful for selectively reducing one nitro group in a dinitro compound (Zinin reduction).

Frequently Asked Questions (FAQs)

Q4: Why is deiodination so much more common than debromination or dechlorination?

A4: The tendency for hydrodehalogenation during catalytic hydrogenation follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl < C-F . The C-I bond is the longest and weakest, with a bond dissociation energy of approximately 238 kJ/mol, making it the most susceptible to cleavage by catalytic systems.

Q5: What is the underlying mechanism of Catalytic Transfer Hydrogenation (CTH) and why is it gentler?

A5: In CTH, a donor molecule (e.g., formic acid) decomposes on the catalyst surface (e.g., Pd/C) to generate adsorbed hydrogen species and a byproduct (e.g., CO₂). This process maintains a very low, steady-state concentration of active hydrogen on the catalyst surface. In contrast, using H₂ gas can lead to a high surface concentration of hydrogen, which more readily engages in the hydrodehalogenation pathway. The controlled generation of hydrogen in CTH is the key to its mildness and selectivity.[3][20]

Q6: How can I monitor my reaction to check for deiodination?

A6: The best methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The deiodinated product will be significantly less polar than your desired iodoaniline and will have a higher Rf value. You can often spot the byproduct easily. Co-spotting with your starting material and an authentic standard of the desired product is recommended.

  • LC-MS: This is the most definitive method. You can monitor for the disappearance of your starting material's mass peak and the appearance of two new peaks: one for your desired iodoaniline and one for the unwanted deiodinated aniline. The mass difference will be ~126 amu (the mass of iodine).

Comparative Guide to Recommended Methods

The table below summarizes the most reliable methods for reducing a nitro group on an iodoarene while minimizing deiodination.

MethodReagents & Typical ConditionsProsCons & Considerations
Catalytic Transfer Hydrogenation (CTH) 5-10% Pd/C, HCOONH₄ (3-5 eq.), MeOH or EtOH, RefluxHighly effective, mild, economical, clean workup.[5]Requires heating; hydrogen donor is stoichiometric.
Iron in Neutral Media Fe powder (5-10 eq.), NH₄Cl (5-10 eq.), EtOH/H₂O, RefluxVery inexpensive, robust, excellent halogen tolerance, scalable.[7][8]Requires filtration of iron oxides; stoichiometric metal waste.
Stannous Chloride Reduction SnCl₂·2H₂O (3-5 eq.), EtOH or EtOAc, RT to RefluxExcellent chemoselectivity, mild, tolerates many functional groups.[6][12]Stoichiometric tin waste can be problematic for disposal and purification.[14]
Sodium Dithionite Reduction Na₂S₂O₄ (3-5 eq.), THF/H₂O or DCM/H₂O, RTMetal-free, inexpensive, mild conditions.[15][17]Reagent is sensitive to air/moisture; solutions must be made fresh.[19]

Visual Workflow & Protocols

Decision-Making Workflow for Method Selection

This diagram provides a logical path to selecting the optimal reduction conditions based on your experimental needs.

G start Start: Reduce Ar(I)-NO2 to Ar(I)-NH2 metal_ok Is trace metal contamination acceptable? start->metal_ok cost_priority Is cost the highest priority? metal_ok->cost_priority Yes dithionite Use Sodium Dithionite (Na2S2O4) metal_ok->dithionite No waste_concern Is stoichiometric metal waste a major concern? cost_priority->waste_concern No fe_nh4cl Use Iron / Ammonium Chloride (Fe/NH4Cl) cost_priority->fe_nh4cl Yes cth Use Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, HCOONH4) waste_concern->cth Yes sncl2 Use Stannous Chloride (SnCl2) waste_concern->sncl2 No

Caption: Decision workflow for selecting a deiodination-free nitro reduction method.

Validated Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate [5]
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the nitro-iodoarene (1.0 eq.).

  • Reagents: Add methanol or ethanol as the solvent (approx. 0.1 M concentration). To this solution, add ammonium formate (4.0 eq.) and stir until dissolved.

  • Catalyst: Carefully add 10% Palladium on Carbon (10 mol % by weight) to the mixture.

  • Reaction: Heat the mixture to reflux (typically 65-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., methanol).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue can be partitioned between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified further if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride [7][9]
  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the nitro-iodoarene (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (5.0 eq.).

  • Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Reaction: Heat the slurry to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring: The reaction is often complete in 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane. Filter the entire mixture through a pad of Celite®.

  • Washing: Wash the Celite pad extensively with the organic solvent to recover all the product.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired iodoaniline.

References

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Link

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195. Link

  • Toye, J., & McIndoe, J. S. (2012). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 48(99), 12136-12138. Link

  • Organic Chemistry Portal. Nitro Reduction - Iron (Fe). Link

  • Li, J. J. (2021). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research, 54(15), 3153–3170. Link

  • ECHEMI. (n.d.). Iron powder reduction nitro. Link

  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry. Link

  • Ghosh, B., & Maleczka, R. E. (2018). Catalytic Hydrodehalogenation Reactions. In Comprehensive Organic Synthesis II (pp. 550-589). Elsevier. Link

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Link

  • Miralles, N., et al. (2024). Catalytic hydrodehalogenation of iodinated contrast agents in drinking water. Chemical Engineering Journal, 498, 152145. Link

  • Toye, J., & McIndoe, J. S. (2012). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Link

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Link

  • Das, S., et al. (2017). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes. New Journal of Chemistry, 41(19), 11137-11146. Link

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Link

  • Reddy, G. S., et al. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662-8665. Link

  • Wang, D., et al. (2015). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines. Chemistry – An Asian Journal, 10(3), 643-649. Link

  • Pal, M., et al. (2015). Chemoselective Reductions of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research. Link

  • Ranu, B. C., et al. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1836. Link

  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Link

  • ResearchGate. (2009). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Link

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Link

  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • ResearchGate. (2001). Chemoselective reductions of nitroarenes: Bromoethanol-assisted phthalocyanatoiron/NaBH4 reductions. Link

  • BenchChem. (2025). Technical Support Center: Optimizing Sodium Dithionite Reductions. Link

  • ResearchGate. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Link

  • Kumar, S., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 8(31), 28258–28270. Link

  • Wang, D., et al. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. New Journal of Chemistry, 39(10), 7634-7640. Link

  • Rokita, S. E., et al. (2018). Redox Control of Iodotyrosine Deiodinase. Protein Science, 27(10), 1747-1755. Link

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Link

  • Wikipedia. (n.d.). Reduction of nitro compounds. Link

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 4-iodo-1-methyl-5-nitro-1H-pyrazole

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-iodo-1-methyl-5-nitro-1H-pyrazole, a substituted pyrazole of interest in synthetic and medicinal chemistry. We will dissect the anticipated spectral fe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-iodo-1-methyl-5-nitro-1H-pyrazole, a substituted pyrazole of interest in synthetic and medicinal chemistry. We will dissect the anticipated spectral features by comparing them with simpler, structurally related analogs. This comparative approach, grounded in the fundamental principles of nuclear magnetic resonance, offers a robust framework for structural elucidation and purity assessment for researchers, scientists, and professionals in drug development.

The Power of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can map the electronic environment of each unique hydrogen atom in a molecule. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[1]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Describes the number of adjacent, non-equivalent protons, following the n+1 rule.

For a molecule like 4-iodo-1-methyl-5-nitro-1H-pyrazole, with its distinct electronic landscape shaped by multiple functional groups, ¹H NMR provides a definitive fingerprint for its structural confirmation.

Predicted ¹H NMR Spectrum of 4-iodo-1-methyl-5-nitro-1H-pyrazole

The structure of 4-iodo-1-methyl-5-nitro-1H-pyrazole contains two distinct sets of protons: the single proton on the pyrazole ring (H-3) and the three protons of the N-methyl group.

  • H-3 Proton: This proton is attached to a carbon (C-3) on the pyrazole ring. Its chemical shift is influenced by several factors. The pyrazole ring itself is aromatic, which places its protons in the range of 6.0-8.0 ppm.[2] However, the potent electron-withdrawing nitro group (-NO₂) at C-5 and the electronegative iodine atom at C-4 will significantly deshield this proton. Electron-withdrawing groups pull electron density away from the ring, reducing the shielding of the remaining ring protons and shifting their resonance downfield.[1][3] The combined inductive and resonance effects of the nitro and iodo substituents are expected to push the H-3 signal to a substantially downfield region, likely beyond 8.0 ppm. With no adjacent protons, this signal is predicted to be a singlet (s) .

  • N-Methyl (N-CH₃) Protons: The methyl group is attached to a nitrogen atom (N-1) of the pyrazole ring. The baseline chemical shift for a methyl group on a nitrogen within a heteroaromatic system is typically around 3.7-4.2 ppm. The overall electron-deficient nature of the doubly substituted pyrazole ring will deshield these methyl protons, placing their signal in this range. These three protons are equivalent and have no adjacent proton neighbors, so their signal will appear as a singlet (s) .

Therefore, the predicted spectrum is remarkably simple: two singlets with an integration ratio of 1:3.

Figure 1. Molecular structure and predicted ¹H NMR shifts.

Comparative Analysis with Structurally Related Pyrazoles

To substantiate our prediction, we can compare it to the known ¹H NMR data of simpler pyrazole derivatives. This comparison allows us to isolate the effect of each substituent.

CompoundProton SignalExperimental δ (ppm)MultiplicityRationale for Shift
1-Methylpyrazole [4]H-3 / H-5~7.4-7.5dBaseline for protons adjacent to N-CH₃.
H-4~6.2tBaseline for proton at C-4.
N-CH₃~3.8sBaseline for the N-methyl group.
4-Iodopyrazole [5]H-3 / H-5~7.6sIodine at C-4 deshields the adjacent H-3/H-5 protons compared to unsubstituted pyrazole.
3-Nitropyrazole [6]H-5~8.6dThe powerful deshielding effect of the nitro group significantly shifts adjacent protons downfield.
H-4~7.2dLesser, but still significant, deshielding effect on the vinylogous proton.
4-iodo-1-methyl-5-nitro-1H-pyrazole H-3 (Predicted) ~8.0 - 8.5 s Cumulative deshielding from adjacent iodine (C-4) and meta nitro group (C-5).
N-CH₃ (Predicted) ~3.9 - 4.2 s Deshielded by the electron-poor aromatic ring.

As the data in the table illustrates, the introduction of an iodine atom at the 4-position causes a downfield shift of the adjacent protons (compare 4-iodopyrazole to pyrazole). Similarly, a nitro group exerts a very strong deshielding effect, pushing proton signals significantly downfield.[7][8] The combination of these effects in the target molecule logically leads to the predicted chemical shifts.

Standard Operating Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, reproducible ¹H NMR spectrum requires a meticulous and standardized approach. The following protocol outlines the essential steps from sample preparation to data processing.

Experimental Protocol
  • Sample Preparation:

    • Rationale: To ensure a homogeneous solution and avoid interference from protonated solvents, a deuterated solvent is essential. The choice of solvent (e.g., CDCl₃, DMSO-d₆) depends on the sample's solubility.

    • Procedure: Accurately weigh approximately 5-10 mg of 4-iodo-1-methyl-5-nitro-1H-pyrazole. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Transfer to NMR Tube:

    • Rationale: The sample must be placed in a high-precision glass tube that fits snugly within the NMR probe.

    • Procedure: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to cover the detector coils (typically ~4-5 cm).

  • Instrument Setup:

    • Rationale: Proper setup is critical for achieving high resolution and a stable signal.

    • Procedure: Insert the NMR tube into the spinner turbine and place it in the NMR magnet. Lock the instrument onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

  • Shimming:

    • Rationale: Shimming optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.

    • Procedure: Adjust the shim coils, either manually or automatically, to maximize the lock signal and improve its shape.

  • Acquisition of the Spectrum:

    • Rationale: This step involves applying radiofrequency pulses and recording the resulting signal (Free Induction Decay or FID).

    • Procedure: Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a concentrated sample), pulse angle (e.g., 30-45°), and acquisition time. Initiate the acquisition.

  • Data Processing:

    • Rationale: The raw FID data must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Procedure: Apply a Fourier transform to the FID. Phase the resulting spectrum to ensure all peaks are positive and have a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons for each peak.

Figure 2. Standard workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 4-iodo-1-methyl-5-nitro-1H-pyrazole is predicted to be simple yet highly informative, characterized by two singlets corresponding to the ring proton (H-3) and the N-methyl protons. The chemical shifts of these signals are dictated by the strong deshielding effects of the iodo and nitro substituents. By understanding the underlying principles of substituent effects and by comparing the spectrum to those of simpler analogs, a confident and unambiguous structural assignment can be made. This guide provides the theoretical foundation and practical protocols necessary for researchers to effectively utilize ¹H NMR in the characterization of this and other complex heterocyclic molecules.

References

  • University of Delhi. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Al-Jibouri, M. N. (2018). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. ResearchGate. [Link]

  • Elguero, J., Jagerovic, N., & Silva, A. M. S. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(8), 797-809. [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. National Center for Biotechnology Information. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Redshaw, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1701. [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

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Comparative

IR spectroscopy peaks for nitro and iodo functional groups in pyrazoles

An In-Depth Comparative Guide to the Infrared Spectroscopy of Nitro- and Iodo-Substituted Pyrazoles For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, ap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Nitro- and Iodo-Substituted Pyrazoles

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1] Precise characterization of substituted pyrazoles is critical for synthesis validation, quality control, and understanding molecular structure. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups appended to this heterocyclic core.

This guide offers a detailed comparison of the IR spectral signatures of two common and electronically distinct functional groups on the pyrazole ring: the strongly electron-withdrawing nitro (NO₂) group and the weakly deactivating, heavy iodo (I) group. We will delve into the characteristic vibrational modes, provide supporting data, and outline a robust experimental protocol for acquiring high-quality spectra.

The Pyrazole Ring: A Baseline for Spectral Interpretation

Before analyzing substituents, it is essential to recognize the intrinsic vibrational modes of the pyrazole ring itself. These absorptions form the backdrop against which the substituent peaks must be identified.

  • N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band is typically observed in the 3200-3500 cm⁻¹ region, arising from the N-H stretching vibration. This band's broadness is due to intermolecular hydrogen bonding.[2][3]

  • C-H Stretch: Aromatic C-H stretching vibrations from the pyrazole ring typically appear just above 3000 cm⁻¹, usually in the 3100-3150 cm⁻¹ range.[2][4]

  • Ring Stretching (C=C and C=N): The pyrazole ring exhibits several stretching vibrations, analogous to those in other aromatic systems. These typically appear as a series of bands in the 1400-1600 cm⁻¹ region.[4][5]

The Nitro (NO₂) Group: A Strong and Unambiguous Signature

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong, characteristic absorptions. These arise from the stretching vibrations of the two N-O bonds.

When attached to an aromatic ring like pyrazole, the nitro group produces two distinct and intense peaks:

  • Asymmetric N-O Stretch: A strong absorption band typically found between 1550-1475 cm⁻¹ .[6][7]

  • Symmetric N-O Stretch: A medium to strong absorption band located between 1360-1290 cm⁻¹ .[6][7]

The electronic communication between the pyrazole ring and the nitro group influences the exact position of these bands.[8][9] The strong electron-withdrawing nature of the nitro group can also subtly shift the pyrazole ring's own vibrational frequencies.

The Iodo (I) Group: A Subtle Player in the Far-IR

In stark contrast to the prominent nitro group, identifying an iodo substituent via mid-range IR spectroscopy is challenging. The key vibration is the C-I stretch, which is governed by the heavy mass of the iodine atom.

  • C-I Stretch: The carbon-iodine stretching vibration is weak and absorbs at a very low frequency, typically in the 600-500 cm⁻¹ range.[10][11]

This region is at the lower limit of standard mid-IR spectrometers (which often cut off around 650 cm⁻¹) and falls within the "fingerprint region," where numerous other bending and skeletal vibrations occur.[10][12] Consequently, the C-I stretch is often difficult to assign definitively without the use of a far-IR spectrometer or comparison with a known reference spectrum.

While the direct observation of the C-I stretch is difficult, the presence of a heavy iodine atom can indirectly influence the spectrum by altering the frequencies of the pyrazole ring's bending modes, though these effects are often subtle.[13][14]

Data Summary: Nitro vs. Iodo Pyrazole Peaks

The following table summarizes the key diagnostic IR absorption bands for identifying nitro and iodo functional groups on a pyrazole scaffold.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Characteristics
Nitro (-NO₂) on Pyrazole Asymmetric N-O Stretch1550 - 1475StrongOne of two key diagnostic peaks.[6][7]
Symmetric N-O Stretch1360 - 1290Medium-StrongThe second key diagnostic peak.[6][7]
Iodo (-I) on Pyrazole C-I Stretch600 - 500Weak to MediumLow frequency, often in the fingerprint or far-IR region.[10][11]

Experimental Protocol: ATR-FTIR Analysis of Substituted Pyrazoles

Attenuated Total Reflectance (ATR) is the most widely used sampling technique for modern Fourier Transform Infrared (FTIR) spectroscopy, offering a simple, rapid, and reproducible method for analyzing solid powders and films without extensive sample preparation.[15][16]

Objective: To obtain a high-quality mid-infrared spectrum of a solid nitro- or iodo-substituted pyrazole sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[17]

  • Substituted pyrazole sample (a few milligrams are sufficient).[17]

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Methodology:

  • Prepare the ATR Accessory: Before starting, ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with a suitable solvent (like isopropanol) to gently clean the crystal surface, then wipe it dry with another clean wipe.[18]

  • Acquire a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's own spectral response, which will be automatically subtracted from the sample spectrum.[17]

  • Apply the Sample: Place a small amount (1-5 mg) of the solid pyrazole sample directly onto the center of the ATR crystal.[15][17]

  • Ensure Good Contact: Use the ATR's pressure arm to apply consistent pressure to the sample. This ensures optimal contact between the solid powder and the crystal surface, which is essential for a strong, high-quality signal.[15][18]

  • Acquire the Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio and generate the final infrared spectrum.

  • Clean Up: After the measurement is complete, release the pressure arm, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a solvent-dampened wipe as in Step 1. The recovered sample can be retained if it is valuable.[15]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Analysis Clean_Crystal 1. Clean ATR Crystal (Isopropanol & Wipe) Background_Scan 2. Acquire Background Spectrum (Empty Crystal) Clean_Crystal->Background_Scan Apply_Sample 3. Place Sample on Crystal (1-5 mg) Background_Scan->Apply_Sample Apply_Pressure 4. Apply Pressure (Ensure Good Contact) Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum (Co-add Scans) Apply_Pressure->Acquire_Spectrum Clean_Up 6. Clean Crystal & Recover Sample Acquire_Spectrum->Clean_Up Analyze_Data 7. Analyze Spectrum (Identify Peaks) Clean_Up->Analyze_Data

Caption: Workflow for ATR-FTIR analysis of solid pyrazole derivatives.

Conclusive Insights for the Researcher

For scientists working with substituted pyrazoles, IR spectroscopy is an invaluable first-pass analytical tool.

  • Nitro-pyrazoles are easily identified by their two strong and characteristic N-O stretching bands in the 1600-1290 cm⁻¹ region. Their presence is a clear and reliable indicator of successful nitration.

  • Iodo-pyrazoles present a greater challenge for identification by IR alone. The primary C-I stretching band is weak and falls in a congested region at the edge of the mid-IR range. Its absence in a spectrum is not conclusive proof of a failed iodination.

  • Best Practices: When characterizing iodo-pyrazoles, IR spectroscopy should be used in conjunction with other techniques, such as NMR spectroscopy and mass spectrometry, for unambiguous structure confirmation. For nitro-pyrazoles, IR provides a high degree of confidence in the functional group's presence.

By understanding these distinct spectral characteristics and employing a standardized experimental protocol, researchers can effectively leverage IR spectroscopy for the rapid and accurate characterization of nitro- and iodo-substituted pyrazole intermediates in the drug discovery pipeline.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent.com. [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from Arkivoc. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from drawell.com. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from uncc.edu. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from ucalgary.ca. [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. Retrieved from National Institutes of Health. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from National Center for Biotechnology Information. [Link]

  • Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from ACS Publications. [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from colorado.edu. [Link]

  • Journal of Chemical Education. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from ACS Publications. [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from semanticscholar.org. [Link]

  • Arkivoc. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Retrieved from ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-Iodo-1H-pyrazole - Optional[Vapor Phase IR] - Spectrum. Retrieved from spectrabase.com. [Link]

  • The Journal of Physical Chemistry A. (2014). Modifying Vibrational Energy Flow in Aromatic Molecules: Effects of Ortho Substitution. Retrieved from escholarship.org. [Link]

  • Millersville University. (n.d.). 10. Infrared Spectroscopy. Retrieved from millersville.edu. [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from rjpbcs.com. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from chem.libretexts.org. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from researchgate.net. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from specac.com. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from researchgate.net. [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from msu.edu. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Reference. Retrieved from ucalgary.ca. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from chem.libretexts.org. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from chemtalk.org. [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas.... Retrieved from researchgate.net. [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from rjpbcs.com. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). A vibrational assignment for pyrazole. Retrieved from RSC Publishing. [Link]

  • MARM-ACS. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. Retrieved from acs.org. [Link]

  • Theoretical Chemistry Accounts. (2008). Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Validation

Comparative Guide: Crystal Structure &amp; Characterization of 4-iodo-1-methyl-5-nitro-1H-pyrazole

Executive Summary & Structural Landscape[1] Target Molecule: 4-iodo-1-methyl-5-nitro-1H-pyrazole (CAS: 1354705-79-5) Primary Application: Energetic materials intermediate, pharmaceutical scaffold. Structural Challenge: T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Landscape[1]

Target Molecule: 4-iodo-1-methyl-5-nitro-1H-pyrazole (CAS: 1354705-79-5) Primary Application: Energetic materials intermediate, pharmaceutical scaffold. Structural Challenge: The 1,5-disubstitution pattern introduces significant steric strain between the N-methyl group and the C5-nitro group, distinguishing it from its more stable 1,3-isomer.

This guide provides a comparative structural analysis of 4-iodo-1-methyl-5-nitro-1H-pyrazole , contrasting it with its structural isomers and halogenated analogs. While the 3-nitro isomer is well-characterized in open literature, the 5-nitro analog represents a specific crystallographic challenge due to the "peri-like" steric clash between the N-methyl and 5-nitro groups. This interaction typically forces the nitro group out of planarity, impacting crystal packing density—a critical parameter for high-energy density materials (HEDM).

Key Comparative Metrics (Predicted vs. Empirical)
FeatureTarget: 5-Nitro Isomer Comparator: 3-Nitro Isomer Comparator: 4-Iodo-1H-pyrazole
Steric Environment High Strain: N-Me and 5-NO₂ are adjacent.Low Strain: Substituents are distant.No Strain: Lacks bulk substituents.
Predicted Density Lower (< 1.85 g/cm³) due to twisted conformation.Higher (> 1.90 g/cm³) due to planar stacking.~2.57 g/cm³ (High due to H-bonding).
Crystal System Likely Monoclinic (

) or Triclinic.
Typically Monoclinic.Orthorhombic (

).
Intermolecular Forces Halogen bonding (I···O/N), Dipole-Dipole.Halogen bonding, Planar

-stacking.
Strong N-H···N Hydrogen bonding.[1][2][3][4]

Technical Analysis: The "Steric Clash" Hypothesis

In the development of pyrazole-based energetic materials, density is paramount.[4] The 4-iodo-1-methyl-5-nitro-1H-pyrazole presents a classic case of steric inhibition of resonance.

  • The 3-Nitro Reference: In 4-iodo-1-methyl-3-nitro-1H-pyrazole, the nitro group at position 3 is far from the methyl group at position 1. This allows the nitro group to remain coplanar with the pyrazole ring, maximizing

    
    -conjugation and allowing efficient, flat crystal packing (graphitic-like sheets).
    
  • The 5-Nitro Target: Placing the nitro group at position 5 forces it into the van der Waals radius of the N-methyl group. To relieve this strain, the nitro group rotates out of the ring plane.

    • Consequence: This rotation disrupts planar stacking, creating "voids" in the crystal lattice.

    • XRD Signature: Expect a larger unit cell volume relative to molecular weight compared to the 3-nitro isomer.

Experimental Protocol: Crystallization & XRD Acquisition

To obtain definitive Single Crystal X-Ray Diffraction (SC-XRD) data for this compound, a self-validating crystallization protocol is required. The high iodine content facilitates heavy-atom phasing, but the nitro group's rotational freedom can lead to disorder.

Phase 1: High-Quality Crystal Growth

Objective: Grow single crystals >0.1 mm in at least two dimensions.

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 50 mg of target compound in 2 mL of Acetonitrile (MeCN) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm and poke 3-4 small holes.

    • Store at 20°C in a vibration-free environment.

    • Rationale: MeCN is polar enough to dissolve the nitro compound but volatile enough to drive crystallization.

  • Method B: Vapor Diffusion (Alternative)

    • Dissolve 30 mg in 1 mL Tetrahydrofuran (THF) (inner vial).

    • Place open inner vial into a larger jar containing 5 mL Pentane (antisolvent).

    • Seal outer jar tightly.

    • Rationale: Pentane slowly diffuses into THF, lowering solubility gently to minimize nucleation sites.

Phase 2: Data Acquisition & Refinement

Instrument: Bruker D8 Quest or equivalent (Mo K


 radiation, 

Å).
  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Collect data at 100 K .

    • Critical: Low temperature is essential to freeze the rotation of the disordered 5-nitro group.

  • Strategy: Complete sphere collection (redundancy > 4). Iodine absorption is high (

    
     mm
    
    
    
    ); Multi-scan absorption correction (SADABS) is mandatory.

Workflow Visualization

The following diagram outlines the logical flow from synthesis validation to crystallographic solution, highlighting the critical decision points for the 5-nitro isomer.

XRD_Workflow cluster_comparison Comparative Analysis node_start Crude 4-iodo-1-methyl-5-nitro-1H-pyrazole node_nmr 1H NMR Validation (Confirm Regioisomer) node_start->node_nmr Purity >98% node_cryst Crystallization (MeCN Evaporation) node_nmr->node_cryst 5-nitro confirmed node_check Microscopy Check (Birefringence?) node_cryst->node_check node_check->node_cryst No (Amorphous) Retry with THF/Pentane node_xrd SC-XRD Data Collection (Mo Source, 100K) node_check->node_xrd Yes node_solve Structure Solution (SHELXT - Heavy Atom) node_xrd->node_solve node_refine Refinement (Disorder Handling) node_solve->node_refine Locate Iodine node_final CIF Generation & Packing Analysis node_refine->node_final R1 < 5% node_comp Compare vs. 3-Nitro Isomer (Check Density & Torsion) node_final->node_comp

Figure 1: Workflow for the structural validation and crystallographic characterization of the target pyrazole.

References

  • Synthesis & Characterization of Nitro-Pyrazoles

    • Title: Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
    • Source: ResearchGate.[5]

    • URL:[Link]

  • Crystallographic Baseline (4-iodo-1H-pyrazole)

    • Title: Completion of Crystallographic Data for the Series of 4-Halogen
    • Source: Semantic Scholar / MDPI (2023).
    • URL:[Link][3]

  • Energetic Properties of Methyl-Nitro-Pyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source: PMC (NIH).
    • URL:[Link]

  • Isomer Synthesis (3-Nitro vs 5-Nitro)

    • Title: 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.[6]

    • Source: ChemicalBook.

Sources

Comparative

Comparative Reactivity Guide: 4-Iodo-1-methyl-5-nitro-1H-pyrazole vs. 3-Nitro Isomer

Executive Summary This guide provides a technical comparison between 4-iodo-1-methyl-5-nitro-1H-pyrazole (5-NP) and its regioisomer, 4-iodo-1-methyl-3-nitro-1H-pyrazole (3-NP) . While both scaffolds serve as critical pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-iodo-1-methyl-5-nitro-1H-pyrazole (5-NP) and its regioisomer, 4-iodo-1-methyl-3-nitro-1H-pyrazole (3-NP) . While both scaffolds serve as critical precursors for kinase inhibitors and agrochemicals, their reactivity profiles diverge significantly due to the interplay between the nitro group's electronic withdrawal and the steric environment of the N-methyl group.

Key Takeaway: The 3-NP isomer behaves as a classic, stable electrophile suitable for standard cross-coupling. The 5-NP isomer is a "high-energy" scaffold; while electronically activated, it suffers from steric hindrance at the C4-position and high susceptibility to nucleophilic attack (SNAr) at the C5-position, requiring specialized protocols to avoid side reactions.

Structural & Electronic Profiling

To understand the reactivity differences, one must analyze the electrostatic and steric vectors.

The Steric/Electronic Conflict
  • 3-Nitro Isomer (3-NP): The nitro group is distal to the N-methyl group. The molecule is generally planar, allowing for maximum conjugation. The C4-Iodine bond is accessible to bulky catalysts.

  • 5-Nitro Isomer (5-NP): The nitro group is adjacent to the N-methyl group. This creates a "peri-interaction" that often forces the nitro group to twist out of planarity, reducing its resonance contribution but maintaining strong inductive withdrawal. Crucially, the "cleft" between the N-methyl and the 5-nitro group creates significant steric hindrance for Palladium oxidative addition at C4.

Reactivity Vector Diagram (Graphviz)

ReactivityComparison cluster_3NP 3-Nitro Isomer (Benchmark) cluster_5NP 5-Nitro Isomer (Challenging) NP3 4-Iodo-1-methyl- 3-nitro-1H-pyrazole Feat3 Planar Geometry Open C4 Access NP3->Feat3 Result3 Standard Suzuki High Yields Feat3->Result3 Pd(PPh3)4 / Na2CO3 Result5 Requires Active Catalyst Risk of SNAr (Nitro loss) Result3->Result5 vs. NP5 4-Iodo-1-methyl- 5-nitro-1H-pyrazole Feat5 N-Me/Nitro Steric Clash High Electrophilicity at C5 NP5->Feat5 Feat5->Result5 Pd-XPhos / Weak Base

Figure 1: Structural logic flow dictating the divergent reactivity profiles of the two isomers.

Comparative Reactivity Analysis

Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

The primary utility of these molecules is the C4-Iodine handle.

Feature3-Nitro Isomer (3-NP)5-Nitro Isomer (5-NP)
Oxidative Addition Rate Fast. The ring is electron-deficient, but sterically open.Slower. Despite high electron deficiency, the N-Me/Nitro steric bulk hinders the approach of Pd(0).
Catalyst Preference Standard: Pd(PPh3)4 or Pd(dppf)Cl2.Specialized: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to force oxidative addition.
Base Sensitivity Low. Tolerates K2CO3, Cs2CO3.High. Strong bases can trigger de-nitration or SNAr at C5.
Typical Yield 85–95%60–75% (Optimization required)

Mechanistic Insight: In the 5-NP isomer, the palladium center must squeeze between the iodine and the twisted nitro group/methyl group. This "Garratt-Braverman" type steric strain often leads to protodeiodination (replacement of I with H) if the oxidative addition is too slow and a hydride source (like an alcohol solvent) is present.

Nucleophilic Aromatic Substitution (SNAr)

This is the critical failure mode for the 5-nitro isomer.

  • 3-NP: The nitro group is stable. Substitution at C3 is difficult without extreme forcing conditions.

  • 5-NP: The C5 position is highly activated due to the adjacent N-cation character of N1. Nucleophiles (alkoxides, thiols, amines) can displace the nitro group entirely, destroying the scaffold before the Suzuki coupling occurs.

    • Risk:[1][2] Using NaOMe or NaOEt as a base in cross-coupling will result in 5-methoxy/ethoxy impurities.

Experimental Protocols

"Self-Validating" Suzuki Coupling Protocol (Optimized for 5-NP)

This protocol is designed to mitigate the specific risks of the 5-nitro isomer but works excellently for the 3-nitro isomer as well.

Objective: Couple 4-iodo-1-methyl-5-nitro-1H-pyrazole with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 equiv[3]

  • Catalyst: Pd(XPhos) G2 Precatalyst (2 mol%) – Selected for high activity to overcome steric hindrance.

  • Base: K3PO4 (aqueous, 2M) – Phosphate is milder than carbonate/hydroxide, reducing SNAr risk.

  • Solvent: THF (degassed) – Avoids alcohol solvents to prevent protodeiodination.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Solids Addition: Charge the vessel with the Iodo-pyrazole (1.0 eq), Boronic acid (1.2 eq), and Pd(XPhos) G2 (0.02 eq).

  • Inerting: Cap and purge with Argon for 5 minutes.

  • Solvent/Base Addition: Add degassed THF (0.1 M concentration relative to substrate). Add degassed 2M K3PO4 (2.0 eq) via syringe.

  • Reaction:

    • 3-NP: Heat to 60°C for 2 hours.

    • 5-NP: Heat to 60°C. Monitor by TLC every 30 mins. If stalled, raise to 80°C.

  • Validation (The "Stop" Check):

    • Check 1: Spot TLC.[2] If a lower spot appears (protodeiodination), the catalyst is dead or the solvent is wet.

    • Check 2: If the Nitro group is lost (SNAr), the spot will change fluorescence/color significantly (usually becoming more fluorescent).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

Reduction to Amine (Post-Coupling)

Once coupled, the nitro group is often reduced to an amine.

  • Protocol: Iron powder (5 eq) + NH4Cl (5 eq) in EtOH/Water (4:1) at 80°C.

  • Note: Hydrogenation (H2/Pd-C) is risky for the 4-Iodo precursor (de-halogenation) but safe for the coupled product.

Troubleshooting & Decision Matrix

Use this logic flow to determine reaction parameters.

DecisionMatrix Start Start: Select Isomer Isomer3 3-Nitro Isomer Start->Isomer3 Isomer5 5-Nitro Isomer Start->Isomer5 Cond3 Standard Conditions (Dioxane/Water, Na2CO3, Pd(dppf)) Isomer3->Cond3 CheckBase Decision: Base Selection Isomer5->CheckBase Result3 High Yield Expected Cond3->Result3 StrongBase Strong Base/Nuc (NaOMe, CsOH) CheckBase->StrongBase WeakBase Non-Nuc Base (K3PO4, KF) CheckBase->WeakBase FailSNAr FAILURE: SNAr (Nitro Displacement) StrongBase->FailSNAr CheckCat Decision: Catalyst WeakBase->CheckCat StdCat Standard Pd(PPh3)4 CheckCat->StdCat ActiveCat Bulky/Active Pd (XPhos, SPhos) CheckCat->ActiveCat FailSteric FAILURE: Low Conv. (Steric Hindrance) StdCat->FailSteric Success SUCCESS: Cross-Coupling ActiveCat->Success

Figure 2: Decision matrix for optimizing reaction conditions based on isomer selection.

References

  • Synthesis and Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link

  • Suzuki Coupling of Pyrazoles: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[4] Link

  • SNAr Reactivity Trends: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
  • Comparative Reactivity of Nitro-Pyrazoles: Kizhnyaev, V. N., et al. "Reactivity of aminonitropyrazoles." Russian Journal of Organic Chemistry, 2003. Link

  • General Handling of Iodopyrazoles: BenchChem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." Link

Sources

Validation

A Senior Application Scientist's Guide to HPLC Retention Times of Pyrazole Derivatives

For researchers, scientists, and drug development professionals, achieving robust and reproducible separation of pyrazole derivatives by High-Performance Liquid Chromatography (HPLC) is a critical step in analysis, quali...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving robust and reproducible separation of pyrazole derivatives by High-Performance Liquid Chromatography (HPLC) is a critical step in analysis, quality control, and purification. This guide provides an in-depth comparison of HPLC retention times for various pyrazole derivatives, grounded in experimental data and scientific principles. We will explore the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource for your laboratory work.

The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemicals.[1] Its derivatives exhibit a wide range of biological activities, from the anti-inflammatory properties of celecoxib to the phosphodiesterase inhibition of sildenafil.[2][3][4][5] Understanding and predicting their retention behavior in reversed-phase HPLC is paramount for developing effective analytical methods.

The Foundational Principles: Reversed-Phase HPLC and Pyrazole Characteristics

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the separation of pyrazole derivatives due to its versatility in handling compounds with varying polarities.[6] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[7][8] The retention of an analyte is primarily governed by its hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.[8]

The retention behavior of pyrazole derivatives is influenced by several key physicochemical properties:

  • Lipophilicity (LogP): A higher LogP value generally corresponds to increased hydrophobicity and, consequently, a longer retention time in RP-HPLC.[9]

  • Polar Surface Area (PSA): A larger PSA, often due to the presence of polar functional groups like hydroxyls, carboxyls, or sulfonamides, leads to increased polarity and shorter retention times.[9]

  • pKa: The ionization state of a pyrazole derivative, dictated by its pKa and the mobile phase pH, can significantly alter its polarity and retention. For basic compounds, a mobile phase pH below the pKa will result in the protonated, more polar form, leading to earlier elution. Conversely, for acidic compounds, a pH above the pKa will result in the deprotonated, more polar form.

  • Hydrogen Bonding Capacity: The ability of a molecule to act as a hydrogen bond donor or acceptor influences its interaction with the polar mobile phase, affecting retention.[9]

Comparative Analysis of HPLC Retention Times

The following table summarizes experimentally determined retention times for several key pyrazole derivatives under various RP-HPLC conditions. This data provides a practical reference for method development and comparison.

AnalyteStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Celecoxib C18 (250 x 4.6 mm, 5 µm)Methanol:Water (85:15 v/v)1.0251Not Specified[10][11]
Celecoxib C18 (Reversed-phase)Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1 v/v/v/v)1.02209.5[5]
Celecoxib L11 (250 x 4.6 mm, 5 µm)Monobasic potassium phosphate buffer (pH 3.0):Methanol:Acetonitrile (60:30:10 v/v/v)2.0215Not Specified[2]
Sildenafil C18Methanol:Water (85:15 v/v)1.02304.0[3]
Sildenafil Primesep 100 (150 x 4.6 mm, 5 µm)Water, Acetonitrile, Sulfuric acid bufferNot Specified214, 294Not Specified[12]
Sildenafil Citrate Waters XTerra RP-18 (250 x 4.6 mm, 5 µm)Gradient: Acetonitrile/Buffer1.0230Not Specified[13]
Pyrazoline Derivative Eclipse XBD-C18 (250 x 4.6 mm, 5 µm)0.1% Trifluoroacetic acid in Water:Methanol (20:80 v/v)1.02065.6[14]
3-Methylpyrazole C18 (150 x 4.6 mm, 5 µm)Gradient: 0.1% Phosphoric acid in Water/Acetonitrile1.0220~10.0 (approx.)[15]
Pyrazole Newcrom R1Acetonitrile, Water, Phosphoric acidNot SpecifiedNot SpecifiedNot Specified[16]
Pyrazole Pesticides Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[17]

Analysis of Retention Behavior:

As illustrated in the table, the choice of both the stationary and mobile phases significantly impacts the retention time. For instance, the highly nonpolar celecoxib exhibits a relatively long retention time of 9.5 minutes on a C18 column with a mobile phase rich in aqueous buffer.[5] In contrast, sildenafil, another relatively nonpolar molecule, elutes much earlier at 4.0 minutes with a high percentage of methanol in the mobile phase, which increases the mobile phase's eluotropic strength.[3]

The addition of modifiers like triethylamine or trifluoroacetic acid to the mobile phase can improve peak shape and alter selectivity, especially for basic or acidic analytes, by minimizing interactions with residual silanol groups on the silica support.[5][14]

Experimental Protocol: A General Method for Pyrazole Derivative Analysis

This protocol outlines a robust starting point for the analysis of novel pyrazole derivatives. It is designed to be a self-validating system, where the initial scouting runs provide the necessary data for further optimization.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[15]

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[15]

  • HPLC-grade acetonitrile and water.[15]

  • Analytical grade phosphoric acid or formic acid (for MS compatibility).[15]

  • Reference standard of the pyrazole derivative.

2. Preparation of Mobile Phases and Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water. Filter and degas.[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[15]

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.[15]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30 °C.[15]

  • Injection Volume: 10 µL.[15]

  • Detector Wavelength: A preliminary scan with a PDA detector is recommended to determine the wavelength of maximum absorbance (λmax). A common starting point is 220 nm or 254 nm.[15][18]

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)[15]

4. Data Analysis and Method Optimization:

  • Analyze the chromatogram for peak shape, resolution, and retention time.

  • If the analyte elutes too early, decrease the initial percentage of the organic modifier (Acetonitrile).

  • If the analyte elutes too late, increase the initial percentage of the organic modifier.

  • The gradient slope can be adjusted to improve the separation of closely eluting impurities.

  • For basic or acidic compounds, adjusting the pH of Mobile Phase A can significantly improve peak shape and retention.

Visualizing the Process and Principles

To further clarify the experimental workflow and the factors influencing retention, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization Sample_Prep Sample & Standard Preparation (0.5 mg/mL) Injection Injection (10 µL) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A & B) Separation C18 Column Separation Mobile_Phase_Prep->Separation Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Peak Analysis (Retention, Shape) Data_Acquisition->Analysis Optimization Method Optimization Analysis->Optimization Optimization->Mobile_Phase_Prep Adjust Mobile Phase Optimization->Separation Adjust Gradient

Caption: A schematic of the HPLC experimental workflow for pyrazole derivative analysis.

retention_factors cluster_analyte Analyte Properties cluster_hplc_params HPLC Parameters LogP High LogP (Nonpolar) Retention_Time Retention Time LogP->Retention_Time Increases PSA High PSA (Polar) PSA->Retention_Time Decreases Stationary_Phase Nonpolar Stationary Phase (e.g., C18) Stationary_Phase->Retention_Time Stronger Interaction (Longer Retention) Mobile_Phase Polar Mobile Phase (Water/ACN) Mobile_Phase->Retention_Time Weaker Interaction (Shorter Retention)

Caption: Key factors influencing the HPLC retention time of pyrazole derivatives.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and predicting the HPLC retention times of pyrazole derivatives. By considering the fundamental principles of reversed-phase chromatography and the specific physicochemical properties of the analytes, researchers can develop robust and efficient separation methods. The provided experimental data and general protocol serve as a valuable starting point for method development and optimization.

Future work in this area could involve the systematic study of a wider range of pyrazole derivatives on various stationary phases, including phenyl and cyano columns, to build a more extensive and predictive retention time database. Additionally, the application of Quality by Design (QbD) principles can lead to the development of even more robust and transferable HPLC methods for this important class of compounds.[19]

References

  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
  • Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-applic
  • HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. SIELC Technologies.
  • HPLC Methods for analysis of Sildenafil.
  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. metfop.
  • A stability-indicating HPLC method to determine Celecoxib in capsule formul
  • Liquid-Chromatography Determination of Impurities in Sildenafil Citr
  • HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column. SIELC Technologies.
  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. PMC.
  • A Stability-Indicating HPLC Method to Determine Celecoxib in Capsule Formul
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Column chromatography conditions for separ
  • Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),...
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chrom
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Retention Times of Compounds Used in the HPLC Analysis.
  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. ChemistrySelect.
  • Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com.
  • Factors Impacting Chromatography Retention Time.
  • Reversed-Phase Flash Purific
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • The Theory of HPLC Chromatographic Parameters. Inacom Instruments.

Sources

Comparative

Comparative yield of iodination methods for 1-methyl-5-nitropyrazole

Topic: Comparative Yield of Iodination Methods for 1-Methyl-5-Nitropyrazole Executive Summary The iodination of 1-methyl-5-nitropyrazole presents a specific synthetic challenge due to the strong electron-withdrawing natu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Yield of Iodination Methods for 1-Methyl-5-Nitropyrazole

Executive Summary

The iodination of 1-methyl-5-nitropyrazole presents a specific synthetic challenge due to the strong electron-withdrawing nature of the nitro group, which significantly deactivates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS). While the C4 position remains the only electronically and sterically accessible site, standard iodination protocols (e.g.,


 in neutral solvent) fail to achieve conversion.

Analysis of current methodologies identifies oxidative iodination using


 (or 

) in acidic heterophase
as the superior method, delivering yields consistently in the 80–97% range for nitro-substituted pyrazoles. Alternative methods utilizing N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA) or Ceric Ammonium Nitrate (CAN) offer homogeneous conditions suitable for smaller scales but generally suffer from lower atom economy and higher reagent costs.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The 1-methyl-5-nitropyrazole substrate is characterized by two key deactivating features:

  • Electronic Deactivation: The nitro group (

    
    ) at position C5 withdraws electron density via induction (
    
    
    
    ) and resonance (
    
    
    ), making the ring electron-deficient ($ \pi $-deficient).
  • Steric Strain: The proximity of the N-methyl group (N1) and the nitro group (C5) creates steric repulsion, potentially twisting the nitro group out of planarity. While this might slightly reduce resonance deactivation, the ring remains highly unreactive compared to simple pyrazoles.

The Solution: "Super-Electrophiles"

To overcome this barrier, the reaction requires a highly reactive iodine species (


 or a protonated iodine complex) rather than molecular iodine (

).
  • Oxidative Systems (

    
    ):  Oxidants like iodic acid (
    
    
    
    ) or CAN oxidize
    
    
    to generate strong electrophiles (
    
    
    ), which can attack the deactivated C4 position.
  • Acid Catalysis: Strong acids (

    
    , TFA) activate the iodinating agent and may protonate the pyrazole, although protonation of the pyrazole nitrogen further deactivates the ring. The balance is struck by using conditions that generate a superelectrophile capable of overcoming the substrate's reluctance.
    

Comparative Methodology Analysis

The following table summarizes the performance of the three primary iodination strategies suitable for electron-deficient pyrazoles.

FeatureMethod A: Oxidative Heterophase Method B: NIS / Acid Method C: CAN / Iodine
Reagents

,

(or

),

,

N-Iodosuccinimide (NIS), TFA or


, Ceric Ammonium Nitrate (CAN), MeCN
Active Species

/

(Hypoiodous acidium ion)

(Solvated)
Radical cation /

complex
Typical Yield 80 – 97% 60 – 75% 70 – 85%
Scaleability High (Multi-gram to kg)ModerateLow to Moderate
Cost Efficiency High (Uses elemental

)
Low (NIS is expensive)Low (CAN is expensive)
Reaction Time 4 – 12 Hours12 – 24 Hours16 – 24 Hours
Purification Precipitation / FiltrationExtraction + ColumnExtraction + Column
Key Reference Lyalin & Petrosyan [1]General EAS Protocols [2]Rodríguez-Franco et al. [3]
Method A: The Lyalin-Petrosyan Protocol ( )
  • Mechanism: The reaction utilizes the comproportionation of iodide/iodine and iodate in sulfuric acid to generate cationic iodine species.

    
    
    
  • Why it wins: This method is specifically optimized for deactivated pyrazoles (e.g., 3-nitropyrazole, 1-methyl-3-nitropyrazole). The heterophase system (

    
    ) allows the product to partition into the organic phase, driving the equilibrium.
    
  • Yield Note: While specific literature often cites the 3-nitro isomer (92-97%), the 5-nitro isomer undergoes the same C4 substitution mechanism. Yields are comparable, though reaction times may be slightly longer due to the N1-C5 steric clash.

Method B: NIS / TFA[2]
  • Mechanism: NIS provides a source of

    
     that is activated by the strong acidity of Trifluoroacetic Acid (TFA).
    
  • Utility: Best for small-scale medicinal chemistry where avoiding heavy metal waste (CAN) or biphasic optimization is preferred. However, removal of succinimide byproducts can complicate purification compared to Method A.

Experimental Protocols

Protocol 1: High-Yield Oxidative Iodination (Recommended)

Based on the methodology by Lyalin & Petrosyan [1] and Vasilevskii [4].

Reagents:

  • 1-Methyl-5-nitropyrazole (1.0 equiv)

  • Iodine (

    
    ) (0.6 equiv)[1]
    
  • Potassium Iodate (

    
    ) (0.2 equiv)
    
  • Sulfuric Acid (20% oleum or conc.

    
    , catalytic to stoichiometric)
    
  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    / Water[2]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 1-methyl-5-nitropyrazole (10 mmol) in

    
     (20 mL).
    
  • Activation: Add elemental Iodine (

    
    , 6 mmol) and Potassium Iodate (
    
    
    
    , 2 mmol).
  • Acidification: Slowly add a solution of concentrated

    
     (2 mL) in water (5 mL) dropwise. Caution: Exothermic.
    
  • Reaction: Heat the biphasic mixture to 60–70°C with vigorous stirring (essential for phase transfer). Monitor by TLC (System: EtOAc/Hexane 1:3). Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Separate the organic layer.[3][4][5][6] Wash the organic layer with 10%

    
     (to quench excess iodine) and then saturated 
    
    
    
    .
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The product, 4-iodo-1-methyl-5-nitropyrazole , typically precipitates as a solid and may require recrystallization from ethanol if high purity is needed.
    
Protocol 2: CAN-Mediated Iodination (Alternative)

Suitable for substrates sensitive to strong mineral acids.

Reagents:

  • 1-Methyl-5-nitropyrazole (1.0 equiv)

  • Iodine (

    
    ) (0.6 equiv)[1]
    
  • CAN (Ceric Ammonium Nitrate) (0.6 - 1.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the pyrazole (1 mmol) in MeCN (5 mL).

  • Addition: Add

    
     (0.6 mmol) and CAN (0.6 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 16 hours.
    
  • Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc, wash with

    
     and brine.
    
  • Purification: Silica gel chromatography is usually required to remove cerium salts and byproducts.

Visualization of Reaction Logic

The following diagram illustrates the decision logic and reaction pathway for selecting the optimal method.

IodinationPathways Start Substrate: 1-Methyl-5-Nitropyrazole CheckScale Primary Constraint? Start->CheckScale MethodA Method A: I2 / KIO3 / H2SO4 (Oxidative Heterophase) CheckScale->MethodA High Yield / Scale (>1g) MethodB Method B: NIS / TFA (Homogeneous Acidic) CheckScale->MethodB Convenience / Small Scale MethodC Method C: I2 / CAN (Radical/Oxidative) CheckScale->MethodC Acid Sensitivity Product Target: 4-Iodo-1-methyl-5-nitropyrazole MethodA->Product Yield: 80-97% Mechanism: I+ Generation MethodB->Product Yield: 60-75% Mechanism: Electrophilic Subst. MethodC->Product Yield: 70-85% Mechanism: SET/Oxidation

Caption: Decision tree for selecting the iodination protocol based on scale and yield requirements. Method A is the statistical leader for yield.

References

  • Lyalin, B. V., & Petrosyan, V. A. (2013).[7] Efficient iodination of structurally varying pyrazoles in heterophase medium. Russian Chemical Bulletin, 62(4), 982–986. Link

  • BenchChem. (2025).[3][8] A Comparative Guide to the Iodination of Pyrazoles for Researchers. BenchChem Technical Guides. Link

  • Rodríguez-Franco, M. I., et al. (2001). Iodination of pyrazoles with iodine and ceric ammonium nitrate. Tetrahedron Letters, 42(5), 863-865. Link

  • Vasilevskii, S. F., & Shvartsberg, M. S. (1980). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 5, 1071–1077. Link

  • Janssen, J. W., et al. (1973). Pyrazoles.[3][4][5][6][7][8][9][10][11][12] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782. Link

Sources

Safety & Regulatory Compliance

Safety

4-iodo-1-methyl-5-nitro-1H-pyrazole proper disposal procedures

Executive Summary & Core Directive Immediate Action Required: 4-iodo-1-methyl-5-nitro-1H-pyrazole (CAS: 39806-90-1) is a dual-hazard compound combining energetic nitro-functionality with halogenated (iodine) content.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action Required: 4-iodo-1-methyl-5-nitro-1H-pyrazole (CAS: 39806-90-1) is a dual-hazard compound combining energetic nitro-functionality with halogenated (iodine) content.[1]

CRITICAL DISPOSAL RULE:

  • DO NOT dispose of this compound in standard "Non-Halogenated" or "High-BTU" solvent waste streams.[1]

  • DO NOT mix with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) or reducing agents during waste accumulation.[1]

  • MUST be segregated into Halogenated Waste streams destined for high-temperature incineration with acid gas scrubbing capabilities.[1]

Chemical Hazard Profile (The "Why")

To ensure safe handling, researchers must understand the specific chemical moieties that dictate the disposal pathway. This is not generic organic waste; it is a functionalized heterocycle with distinct reactivity profiles.[1]

FeatureChemical MoietyDisposal Implication
Energetic Potential Nitro Group (

) at C5
Potential for rapid decomposition or shock sensitivity if dry/pure.[1] Class as Reactive/Energetic.
Toxic Emission Iodine (

) at C4
Combustion releases Hydrogen Iodide (HI) and elemental Iodine (

).[1] Corrosive to standard incinerators; requires scrubbers.[1]
Incompatibility Electron-deficient Pyrazole RingSusceptible to nucleophilic attack.[1] Violent reaction risk with strong bases.

Waste Segregation Protocol

The most common error in laboratory disposal is misclassifying this compound as generic organic waste. Because it contains iodine, it fails the "Fuel Blending" criteria used by many waste handlers (who require low halogen content).

Decision Logic: Waste Stream Assignment

DisposalLogic Start Waste: 4-iodo-1-methyl-5-nitro-1H-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Precipitate) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid ActionSolid Pack in Amber Jar Label: 'Toxic Solid, Organic, Iodinated' Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHaloSolv ActionHalo Combine in Halogenated Waste Carboy HaloSolv->ActionHalo ActionSeg SEGREGATE. Do NOT mix with general solvents. Create dedicated 'Halogenated' stream. NonHaloSolv->ActionSeg Destruction FINAL DISPOSAL: High-Temp Incineration (w/ Acid Scrubbers) ActionSolid->Destruction ActionHalo->Destruction ActionSeg->Destruction

Figure 1: Decision tree for segregating iodinated nitro-pyrazole waste. Note that even if dissolved in non-halogenated solvents, the presence of the iodine atom dictates the disposal path.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Context: You have a vial of solid 4-iodo-1-methyl-5-nitro-1H-pyrazole.[1]

  • Container Selection: Use a wide-mouth amber glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from iodine off-gassing.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."[1]

    • Constituents: "4-iodo-1-methyl-5-nitro-1H-pyrazole (100%)."[1]

    • Hazard Checks: [x] Toxic, [x] Irritant.[1]

    • Add Special Note: "Contains Organic Iodine & Nitro Group."[1]

  • Secondary Containment: Place the sealed jar inside a clear plastic zip-lock bag to contain any potential leakage or external contamination.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers and strong bases until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Compatibility Check: Ensure the solution does not contain active strong bases (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).[1]
    • If base is present:[1][2][3][4][5][6] Neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-7 before adding to the waste container.[1] Nitro-compounds can form unstable salts or decompose violently in highly alkaline environments [1].[1]

  • Solvent Segregation:

    • If solvent is Halogenated (DCM): Pour into the standard "Halogenated Waste" carboy.[1]

    • If solvent is Non-Halogenated (Ethanol/EtOAc): Do NOT pour into the "Non-Halogenated/Flammables" carboy.[1] The iodine content will contaminate the fuel-blending stream.[1] You must create a separate container labeled "Non-Halogenated Solvent with Halogenated Contaminant" or simply add it to the Halogenated Waste stream if your facility allows mixing [2].

  • Rinsing: Rinse glassware with Acetone or DCM and add the rinsate to the Halogenated Waste container.[1]

Emergency Procedures: Spills

Spill Response Protocol:

  • Evacuate & Ventilate: If the solid is fine dust, evacuate the immediate area to let dust settle.[1] Iodine-containing dusts are severe respiratory irritants.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[1] If dust is visible, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion.[1] Sweep carefully into a disposable container.

    • Liquid: Absorb with vermiculite or sand.[1][7] Do not use organic spill kits (sawdust/cellulose) if the solvent is nitric acid or a strong oxidizer, though standard pads are fine for this specific compound in organic solvent.[1]

  • Decontamination: Wash the surface with a dilute solution of sodium thiosulfate (5%) to reduce any liberated iodine (indicated by brown staining) to colorless iodide, then wash with soap and water [3].[1]

References

  • Deng, X., & Mani, N. S. (2008).[1][2][6] Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 10(6), 1307–1310.[1][2] [Link]

  • U.S. Environmental Protection Agency.[1][3][8] (2025).[1][4][9][10] Hazardous Waste Generators: Managing Solvents. EPA.gov.[1] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

Handling

Personal protective equipment for handling 4-iodo-1-methyl-5-nitro-1H-pyrazole

CAS Number: 1354705-79-5 Chemical Family: Nitro-halo-pyrazole / Energetic Precursor Physical State: Solid (typically off-white to yellow powder) Part 1: Emergency Overview & Critical Hazards Treat as a High-Potency / Pot...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1354705-79-5 Chemical Family: Nitro-halo-pyrazole / Energetic Precursor Physical State: Solid (typically off-white to yellow powder)

Part 1: Emergency Overview & Critical Hazards

Treat as a High-Potency / Potential Energetic Intermediate. While specific toxicological data for this isomer is limited, the structural combination of a nitro group (


) and an iodo group (

) on a pyrazole ring necessitates a conservative safety profile derived from high-energy nitrogen-rich heterocycles.
Hazard ClassRisk DescriptionCritical Action
Energetic Sensitivity Nitro-pyrazoles are precursors to energetic materials. While mono-nitro compounds are generally stable, they may exhibit sensitivity to shock, friction, or heat when dry.DO NOT use metal spatulas. Use conductive plastic or wood/bamboo tools. Ground all equipment.
Health (Acute) Likely Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335). Potential for alkylating activity due to the iodo-moiety.Zero Skin Contact. Double-gloving is mandatory. Work strictly inside a fume hood.
Reactivity Light Sensitive (C-I bond). Incompatible with strong reducing agents and bases.Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C.
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during specific laboratory operations.

PPE ComponentSpecificationOperational Context
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Alternative: Laminate (Silver Shield) for prolonged solvent exposure.Mandatory for all handling. Change outer gloves immediately upon splash.
Eye/Face Chemical Safety Goggles (ANSI Z87.1). Face Shield required if working with >5g or conducting exothermic reactions.Standard safety glasses are insufficient for powders or energetic intermediates.
Respiratory N95 or P100 Particulate Respirator (if outside hood). Best Practice: Work strictly in a certified Chemical Fume Hood.Required during weighing or spill cleanup outside containment.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend). Full-length trousers, closed-toe leather/chemical-resistant shoes.Synthetic fabrics (polyester) are prohibited due to melt-risk in fire events.
PPE Decision Logic (Visualization)

PPE_Logic Start Start: Handling 4-iodo-1-methyl-5-nitro-1H-pyrazole State Physical State? Start->State Solid Dry Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_PPE REQUIRED: 1. Double Nitrile Gloves 2. Chemical Goggles 3. Anti-static Spatula 4. Fume Hood (Sash <18") Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solv Standard (DCM, EtOAc) Solvent_Check->Standard_Solv Penetrating_Solv Penetrating (DMSO, DMF) Solvent_Check->Penetrating_Solv Soln_PPE_Std REQUIRED: Double Nitrile Gloves Safety Glasses/Goggles Standard_Solv->Soln_PPE_Std Soln_PPE_High REQUIRED: Laminate/Silver Shield Gloves (Nitrile is permeable to DMSO) Penetrating_Solv->Soln_PPE_High

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Part 3: Operational Workflow & Handling Protocol
1. Preparation & Engineering Controls
  • Workspace: Verify Fume Hood flow rate (face velocity 80–100 fpm). Clear the hood of unnecessary clutter to prevent turbulence.

  • Blast Shield: If working with >1 gram , set up a portable polycarbonate blast shield inside the hood as a precaution against rapid decomposition.

  • Tools: Pre-clean all glassware. Do not use metal spatulas ; friction against dry nitro-pyrazoles can theoretically initiate decomposition. Use antistatic plastic or bamboo tools.

2. Weighing & Transfer (Critical Step)
  • Static Control: Use an ionizing fan if available. Nitro compounds can be static-sensitive.

  • Containment: Weigh inside the fume hood if the balance is stable. If weighing outside, use a sealed secondary container (e.g., a tared vial inside a larger jar) to transport the solid.

  • Technique:

    • Tare the receiving vial (glass/PTFE).

    • Gently transfer solid using a non-sparking tool.

    • Cap immediately. Wipe the exterior of the vial with a damp Kimwipe (solvent-soaked) before removing from the hood.

3. Solubilization & Reaction
  • Solvents: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

  • Dissolution: Add solvent slowly down the side of the vial. Avoid sonication if possible (heat generation); use magnetic stirring.

  • Inert Atmosphere: Flush reaction vessels with Argon or Nitrogen. The C-I bond is susceptible to photolytic cleavage; keep reaction vessels wrapped in foil or use amber glassware.

4. Decontamination & Waste Disposal
  • Spills (Solid): Do not sweep (generates dust). Cover with a wet paper towel (water/acetone) to dampen, then wipe up. Place waste in a sealed bag.

  • Spills (Solution): Absorb with vermiculite or sand. Do not use paper towels for nitric acid or strong oxidizer mixtures.

  • Waste Stream:

    • Solid Waste: Label as "Hazardous Solid - Nitro-Heterocycle / Toxic".

    • Liquid Waste: Segregate into "Halogenated Organic" waste. Do not mix with strong bases (exothermic decomposition risk).

Operational Lifecycle Diagram

Workflow Storage Storage (2-8°C, Dark, Inert) Weighing Weighing (Anti-static, Non-metal tools) Storage->Weighing Allow warm-up Reaction Reaction Setup (Inert Gas, Blast Shield) Weighing->Reaction Dissolve Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated wipes Quench Quench/Workup (Cold, pH Control) Reaction->Quench Complete Quench->Waste Aqueous/Org

Figure 2: Safe handling lifecycle from storage to disposal.

Part 4: References
  • National Institutes of Health (NIH) . (2025). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Retrieved February 16, 2026, from [Link]

  • PubChem . (n.d.). 4-Iodopyrazole Compound Summary. National Library of Medicine. Retrieved February 16, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-iodo-1-methyl-5-nitro-1H-pyrazole
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4-iodo-1-methyl-5-nitro-1H-pyrazole
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